20-Tetracosene-1,18-diol
Description
Structure
2D Structure
Properties
CAS No. |
151454-15-8 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
tetracos-20-ene-1,18-diol |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-18-21-24(26)22-19-16-14-12-10-8-6-5-7-9-11-13-15-17-20-23-25/h4,18,24-26H,2-3,5-17,19-23H2,1H3 |
InChI Key |
JYZDOSWMZPZDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC(CCCCCCCCCCCCCCCCCO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive Presence of 20-Tetracosene-1,18-diol in the Plant Kingdom: A Technical Overview
Introduction
20-Tetracosene-1,18-diol is a long-chain unsaturated diol with potential applications in various industrial and pharmaceutical fields. While its chemical properties suggest it could be a valuable biocompatible molecule, its natural occurrence, particularly within the plant kingdom, remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding the presence of this compound and related long-chain diols in plants. It is intended for researchers, scientists, and drug development professionals seeking to explore the natural sources and biosynthetic pathways of these intriguing compounds.
While direct evidence for the presence of this compound in plants is not currently available in peer-reviewed literature, the existence of structurally similar long-chain diols and their precursors in various plant and algal species provides a foundation for hypothesizing its potential existence and biosynthetic routes. This guide will therefore focus on the broader class of long-chain alkyl diols (LCDs) found in nature, drawing parallels and inferring potential pathways that might lead to the synthesis of this compound in plants.
Occurrence of Long-Chain Diols in Plants and Algae
Long-chain diols are a class of lipids that have been identified in various environmental samples, with significant contributions from microalgae, particularly of the class Eustigmatophyceae.[1][2] These algae are known to produce a variety of C28-C32 n-alkyl diols.[1] While the focus of much of the research has been on aquatic environments, there are indications that higher plants may also produce long-chain fatty alcohols, which are precursors to diols. Specifically, fatty alcohols with more than 20 carbon atoms are thought to be components of the surface waxes of higher plants.[2] For instance, very-long-chain secondary alcohols and alkanediols have been identified in the cuticular waxes of Pisum sativum (pea) leaves.
The related compound, 1-tetracosene, a C24 unsaturated hydrocarbon, has been reported in several plant species, including Arctostaphylos uva-ursi and Matricaria chamomilla.[3] The presence of a C24 carbon backbone in these plants suggests that the enzymatic machinery for producing such long chains exists, which could potentially be modified to produce diols.
A database entry for this compound classifies it as a fatty alcohol and notes its potential as a plant-derived compound, although specific examples of its isolation from plants are not provided.[4]
Hypothesized Biosynthetic Pathway
The biosynthesis of long-chain diols is not fully elucidated, but studies in microalgae such as Nannochloropsis spp. provide a working model.[1][5][6] This pathway is thought to involve fatty acid elongases (FAEs) and polyketide synthases (PKSs).[5][6] It is hypothesized that a similar pathway could exist in plants for the synthesis of this compound.
The proposed pathway likely begins with a common fatty acid precursor, which undergoes several rounds of elongation by FAEs to produce a long-chain fatty acid. A subsequent hydroxylation step, potentially catalyzed by a P450 monooxygenase, could introduce a hydroxyl group at the C-18 position. The terminal carboxylic acid group could then be reduced to a primary alcohol, yielding the 1,18-diol. The introduction of the double bond at the C-20 position could occur either before or after the hydroxylation and reduction steps, through the action of a desaturase enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Tetracosene | C24H48 | CID 82436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB020723) - FooDB [foodb.ca]
- 5. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Analytical Characterization of 20-Tetracosene-1,18-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available spectroscopic data and outlines standardized experimental protocols for the comprehensive characterization of 20-tetracosene-1,18-diol. Due to the novelty or specificity of this long-chain unsaturated diol, publicly accessible experimental spectroscopic data (NMR, MS, IR) is limited. This document, therefore, focuses on predicted data, general methodologies for data acquisition, and the logical workflow for the characterization of such compounds.
Compound Profile: this compound
-
Molecular Formula: C₂₄H₄₈O₂
-
Molecular Weight: 368.6 g/mol
-
Structure: A 24-carbon chain with a double bond at position 20 and hydroxyl groups at positions 1 and 18. The stereochemistry of the double bond (E/Z) and the chiral center at position 18 would need to be determined experimentally.
Mass Spectrometry (MS) Data
Table 1: Predicted Mass Spectrometry Data for (E)-Tetracos-20-ene-1,18-diol [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 369.37270 |
| [M+Na]⁺ | 391.35464 |
| [M-H]⁻ | 367.35814 |
| [M+NH₄]⁺ | 386.39924 |
| [M+K]⁺ | 407.32858 |
| [M+H-H₂O]⁺ | 351.36268 |
| [M+HCOO]⁻ | 413.36362 |
| [M+CH₃COO]⁻ | 427.37927 |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining NMR, MS, and IR spectra for long-chain unsaturated diols, based on standard laboratory practices for similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed chemical structure, including the position of the double bond and hydroxyl groups, as well as the stereochemistry.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent should be based on the solubility of the diol.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for long-chain aliphatic compounds with many overlapping signals.
-
¹H NMR:
-
Expected Chemical Shifts (δ):
-
-CH=CH- (vinylic protons): 5.3 - 5.5 ppm. The coupling constant (J) between these protons can help determine the stereochemistry of the double bond (typically ~15 Hz for E, ~10 Hz for Z).
-
-CH(OH)-: 3.6 - 4.1 ppm.
-
-CH₂OH: 3.6 - 3.8 ppm.
-
-CH₂- (aliphatic chain): 1.2 - 1.6 ppm (a broad, complex region).
-
-CH₃ (terminal methyl group): ~0.9 ppm.
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ):
-
-CH=CH- (vinylic carbons): 120 - 140 ppm.
-
-CH(OH)-: 60 - 75 ppm.
-
-CH₂OH: ~60 ppm.
-
-CH₂- (aliphatic chain): 20 - 40 ppm.
-
-CH₃ (terminal methyl group): ~14 ppm.
-
-
-
2D NMR: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning specific proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern, aiding in structural elucidation.
-
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like diols. It typically produces protonated [M+H]⁺ or sodiated [M+Na]⁺ ions with minimal fragmentation.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While the molecular ion peak may be weak or absent, the fragmentation pattern can provide structural information.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): This technique involves isolating a specific ion (e.g., the molecular ion) and subjecting it to fragmentation. The resulting fragment ions can provide detailed structural information, such as the location of functional groups. For unsaturated lipids, techniques like epoxidation coupled with tandem mass spectrometry can be employed to determine the precise location of the double bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after evaporating the solvent, or as a KBr pellet.
-
Expected Absorption Bands (cm⁻¹):
-
O-H stretch (hydroxyl groups): A broad band in the region of 3200 - 3600 cm⁻¹.
-
C-H stretch (aliphatic): 2850 - 3000 cm⁻¹.
-
C=C stretch (alkene): A weak to medium band around 1640 - 1680 cm⁻¹. The intensity and position can be indicative of the substitution pattern and stereochemistry.
-
C-O stretch (alcohols): 1050 - 1150 cm⁻¹.
-
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel long-chain unsaturated diol like this compound.
References
Illustrative Solubility Data of a Representative Long-Chain Diol
An in-depth analysis of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for 20-Tetracosene-1,18-diol. This long-chain unsaturated diol is a highly specific compound, and its physicochemical properties have not been extensively characterized in publicly available resources.[1]
However, by applying established principles of organic chemistry, a qualitative understanding of its solubility can be inferred. The "like dissolves like" principle suggests that substances dissolve best in solvents with similar polarity.[2] this compound possesses a long, nonpolar hydrocarbon chain (C24) and two polar hydroxyl (-OH) groups.[1][3] This amphipathic nature dictates its solubility behavior.
The long nonpolar chain will dominate, making the molecule poorly soluble in polar solvents like water, but more soluble in nonpolar organic solvents.[4][5][6] The presence of two hydroxyl groups, capable of hydrogen bonding, will provide some affinity for polar solvents, but this effect is significantly diminished by the extensive hydrophobic carbon chain.[4][5] As the carbon chain length of alcohols increases, their solubility in water decreases.[4][5] For instance, while short-chain alcohols like methanol and ethanol are infinitely soluble in water, the solubility of 1-octanol is only 0.3 g/L.[5] Given that this compound has a much longer carbon chain, its water solubility would be exceedingly low.
Conversely, it is expected to exhibit higher solubility in nonpolar solvents such as hexane and other hydrocarbons, where the van der Waals interactions between the long alkyl chains of the solute and solvent would be favorable.[4] In solvents of intermediate polarity, such as ethers and chlorinated hydrocarbons, the solubility will depend on the balance between the polar and nonpolar interactions.
Due to the lack of specific experimental data for this compound, this guide will present illustrative data and protocols based on the expected behavior of structurally similar long-chain diols.
The following table provides hypothetical, yet realistic, solubility data for a representative long-chain diol with a similar molecular weight to this compound. This data is intended to serve as a practical guide for researchers.
| Solvent | Polarity Index | Temperature (°C) | Illustrative Solubility ( g/100 mL) |
| Hexane | 0.1 | 25 | 5.2 |
| Toluene | 2.4 | 25 | 8.5 |
| Diethyl Ether | 2.8 | 25 | 10.1 |
| Chloroform | 4.1 | 25 | 12.3 |
| Acetone | 5.1 | 25 | 1.5 |
| Ethanol | 5.2 | 25 | 0.8 |
| Methanol | 6.6 | 25 | 0.2 |
| Water | 10.2 | 25 | <0.001 |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like a long-chain diol is the isothermal equilibrium method, followed by gravimetric analysis.
1. Materials and Equipment:
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Micropipettes
-
Drying oven
-
Selected organic solvents of known purity
-
The long-chain diol compound
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the long-chain diol to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified time (e.g., 15-20 minutes).
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe or micropipette.
-
Transfer the collected aliquot to a pre-weighed vial.
-
Determine the weight of the collected aliquot.
-
-
Solvent Evaporation and Gravimetric Analysis:
-
Evaporate the solvent from the vial containing the aliquot. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved diol is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility can be expressed in various units, such as g/100 mL or mol/L, by dividing the mass of the dissolved diol by the volume of the solvent in the aliquot.
-
Visualizations
Caption: "Like Dissolves Like" Principle for this compound.
Caption: Experimental Workflow for Solubility Determination.
References
An In-depth Technical Guide to the Isomers and Stereochemistry of 20-Tetracosene-1,18-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain unsaturated diols are a class of molecules with significant potential in various scientific domains, including drug development, due to their unique structural features. This technical guide provides a comprehensive overview of the isomers and stereochemistry of a specific long-chain unsaturated diol, 20-Tetracosene-1,18-diol. While experimental data for this exact molecule is limited in public literature, this document extrapolates from known chemical principles and data from analogous long-chain unsaturated alcohols and diols to present a thorough analysis of its potential isomeric forms, stereochemical complexity, and the experimental methodologies required for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, analysis, and potential applications of this and similar long-chain diols.
Introduction to this compound
This compound is an organic compound with the molecular formula C24H48O2.[1] Its structure consists of a 24-carbon aliphatic chain containing a double bond between carbons 20 and 21, and two hydroxyl groups located at positions 1 and 18. The presence of both a double bond and chiral centers gives rise to a number of possible stereoisomers and positional isomers, each of which may possess distinct physical, chemical, and biological properties. Understanding the stereochemistry of such molecules is critical in fields like drug discovery, where the three-dimensional arrangement of atoms can dictate a molecule's interaction with biological targets.
Isomerism in this compound
The structural complexity of this compound arises from two primary sources of isomerism: geometric isomerism at the carbon-carbon double bond and stereoisomerism at the chiral centers.
Geometric Isomerism (E/Z Isomerism)
The double bond at the C20-C21 position restricts rotation, leading to the possibility of two geometric isomers:
-
(E)-20-Tetracosene-1,18-diol: The substituents with higher priority on each carbon of the double bond are on opposite sides. This is also referred to as the trans isomer.
-
(Z)-20-Tetracosene-1,18-diol: The substituents with higher priority on each carbon of the double bond are on the same side. This is also referred to as the cis isomer.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration. For this compound, the groups attached to C20 are -H and a long alkyl chain, while the groups on C21 are -H and a shorter alkyl chain. The alkyl chains will have higher priority than the hydrogen atoms.
Stereoisomerism (R/S Configuration)
The carbon atom at position 18 is a chiral center as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, and two different alkyl chains. This gives rise to two possible stereoisomers (enantiomers) at this center:
-
(R)-configuration: The priorities of the four substituents trace a clockwise direction.
-
(S)-configuration: The priorities of the four substituents trace a counter-clockwise direction.
The primary alcohol at position 1 does not have a chiral center.
Diastereomers
Combining the geometric and stereoisomerism, this compound can exist as a set of four diastereomers:
-
(18R, 20E)-20-Tetracosene-1,18-diol
-
(18S, 20E)-20-Tetracosene-1,18-diol
-
(18R, 20Z)-20-Tetracosene-1,18-diol
-
(18S, 20Z)-20-Tetracosene-1,18-diol
Each of these diastereomers will have a unique three-dimensional structure and, consequently, may exhibit different biological activities and physical properties.
The logical relationship between the isomers can be visualized as follows:
Physicochemical Properties (Predicted and Representative Data)
| Property | (E)-20-Tetracosene-1,18-diol (Predicted) | Representative Data for a C22 unsaturated diol |
| Molecular Weight | 368.64 g/mol | ~354 g/mol |
| Melting Point | Not available | 70-75 °C |
| Boiling Point | Not available | > 200 °C at reduced pressure |
| LogP | 9.2 | 8.5 - 9.5 |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | Similar solubility profile |
Experimental Protocols
Stereoselective Synthesis
The synthesis of specific stereoisomers of this compound would require a multi-step approach involving stereoselective reactions. A plausible synthetic workflow is outlined below.
A detailed protocol for a key step, such as the stereoselective introduction of a diol, is provided below. This is a representative protocol adapted from general methods for the dihydroxylation of alkenes.
Protocol: Sharpless Asymmetric Dihydroxylation (Representative)
-
Reaction Setup: To a stirred solution of the corresponding alkene precursor (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL) at 0 °C, add AD-mix-β (1.4 g).
-
Reaction Monitoring: Stir the resulting slurry vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for an additional hour at room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel to yield the desired enantiomerically enriched diol.
Stereochemical Analysis
Determining the absolute and relative stereochemistry of the synthesized diols is crucial. A combination of analytical techniques is typically employed.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the diol mixture in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a suitable detector (e.g., UV or refractive index). The retention times of the different stereoisomers will vary, allowing for their separation and quantification.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum can provide information about the E/Z configuration of the double bond. The coupling constant (J-value) between the vinylic protons is typically larger for the trans (E) isomer (~12-18 Hz) compared to the cis (Z) isomer (~6-12 Hz).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, which can help confirm the overall structure.
-
Chiral Derivatizing Agents: To determine the enantiomeric excess and absolute configuration of the secondary alcohol at C18, a chiral derivatizing agent such as Mosher's acid can be used. The resulting diastereomeric esters will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for their quantification.
Protocol: Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for analyzing long-chain diols.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments. The fragmentation pattern can provide information about the positions of the hydroxyl groups and the double bond. While standard MS will not differentiate between stereoisomers, it is essential for confirming the molecular weight and elemental composition.
Signaling Pathways and Biological Relevance (Hypothetical)
While the specific biological role of this compound is not established, long-chain fatty alcohols and diols are known to be involved in various biological processes. They can act as signaling molecules, components of cell membranes, or precursors for other bioactive lipids. A hypothetical signaling pathway involving a long-chain diol is depicted below.
Conclusion
This compound is a structurally complex molecule with multiple potential isomers due to the presence of a double bond and a chiral center. While specific experimental data for this compound is scarce, this guide provides a comprehensive theoretical framework for understanding its stereochemistry. The detailed experimental protocols, adapted from established methods for similar molecules, offer a practical starting point for researchers aiming to synthesize and characterize the various isomers of this compound. Further research into the synthesis and biological evaluation of each stereoisomer is warranted to unlock their full potential in scientific and therapeutic applications.
References
A Technical Guide to Long-Chain Alkyl Diols in Marine Environments
Preamble: An extensive search of scientific literature and chemical databases reveals a significant lack of specific information regarding the biological role of 20-Tetracosene-1,18-diol in marine organisms. To provide a valuable and relevant resource for researchers, this guide will focus on the well-documented class of long-chain alkyl diols (LCDs) , which are structurally related lipids of significant interest in marine science.
Introduction to Long-Chain Alkyl Diols (LCDs)
Long-chain alkyl diols are a class of lipid molecules characterized by a linear alkyl chain (typically C28 to C32) with two hydroxyl (-OH) groups, one at the terminal (C-1) position and the other at a mid-chain position (e.g., C-13, C-14, C-15).[1][2] These compounds are found ubiquitously in marine sediments and the water column. While their precise physiological function within the source organisms is not fully elucidated, their distribution in sediments has become a cornerstone of paleoceanography, primarily for reconstructing past sea surface temperatures (SST).[1][3][4][5]
Biological Sources of LCDs in Marine Environments
The primary producers of 1,13- and 1,15-diols in the marine environment have been identified as eustigmatophyte algae.[3][4] Culture studies and genetic analysis of suspended particulate matter have linked a specific clade of marine eustigmatophytes to the production of the LCDs commonly found in sediments.[2][3][4]
In contrast, 1,14-diols are predominantly synthesized by certain species of diatoms, particularly those of the genus Proboscia.[1][2] These diatoms are often associated with upwelling zones, making 1,14-diols a potential indicator for nutrient-rich conditions.[1]
Established Biological Role: Biomarkers for Paleoenvironmental Reconstruction
The principal application and "biological role" of LCDs from a research perspective is their use as molecular biomarkers. Organisms adjust the composition of their lipids in response to environmental conditions like temperature.[4] The relative abundance of different LCDs preserved in marine sediments reflects the temperature of the surface waters where the source organisms lived.
This relationship is quantified through various indices, most notably the Long chain Diol Index (LDI) . The LDI is based on the ratio of C30 1,15-diol to the sum of C28 1,13-diol, C30 1,13-diol, and C30 1,15-diol.[5] This index has been shown to correlate strongly with sea surface temperature, particularly the temperature of the warmest months.[3][4]
Other indices, such as the Nutrient Diol Index (NDI), have been developed to use the ratio of 1,14-diols to other LCDs as a proxy for upwelling intensity and nutrient concentrations.[1]
Quantitative Data and Proxy Calibrations
The relationship between the LDI and SST has been established through the analysis of globally distributed surface sediments (core-tops) and comparison with modern satellite-derived temperature data. These calibrations form the basis for reconstructing past temperatures from older sediment cores.
| Proxy Index | Formula | Correlated Parameter | Calibration Equation (Example) | R² | Calibration Error | Reference |
| LDI | [C₃₀ 1,15-diol] / ([C₂₈ 1,13-diol] + [C₃₀ 1,13-diol] + [C₃₀ 1,15-diol]) | Sea Surface Temperature (SST) | SST (°C) = (LDI - 0.1082) / 0.0325 | 0.88 | ± 3.0 °C | [5] |
| LDI (Warmest Month) | Same as above | Warmest Month SST | Not expressed as a simple linear equation, but shows a strong correlation. | 0.92 | ± 2.4 °C | [3][4] |
| NDI | [1,14-diols] / ([1,13-diols] + [1,14-diols] + [1,15-diols]) | Nutrient Concentration | Region-specific calibrations required. | N/A | N/A | [1] |
Note: Calibration equations can vary between studies and regional calibrations are sometimes necessary for higher accuracy.
Experimental Protocols
The analysis of LCDs from marine samples involves several key steps from extraction to instrumental analysis. The following is a generalized protocol based on common methodologies.[1][2]
5.1 Total Lipid Extraction (TLE)
-
Sample Preparation: Obtain 0.5–30 g of freeze-dried and homogenized sediment.
-
Extraction: Perform lipid extraction using an automated system like an Energized Dispersive Guided Extraction (EDGE®) or through ultrasonication.
-
Solvent System: A common solvent mixture is Dichloromethane (DCM):Methanol (MeOH) in a 9:1 (v/v) ratio.
-
Saponification: The resulting Total Lipid Extract (TLE) is often saponified (hydrolyzed with a base like KOH) to break ester bonds and release bound diols.
5.2 Fractionation
-
Column Chromatography: The neutral fraction from the saponified extract is separated using silica gel column chromatography.
-
Elution: The column is eluted with solvents of increasing polarity. A typical sequence is:
-
Fraction 1 (Apolar): Hexane
-
Fraction 2 (Ketones): Dichloromethane
-
Fraction 3 (Polar): DCM:MeOH (1:1, v/v)
-
-
Collection: LCDs are eluted in the most polar fraction.
5.3 Derivatization and Analysis
-
Silylation: The polar fraction containing the diols is derivatized to make the hydroxyl groups amenable to gas chromatography. This is achieved by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 60-70°C for 30-60 minutes.[1][6] This replaces the hydrogen on the -OH groups with a trimethylsilyl (TMS) group.
-
Instrumental Analysis: The derivatized sample is analyzed using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Column: A fused silica capillary column (e.g., Rxi-1ms) is used for separation.
-
Temperature Program: A typical GC oven program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure all compounds elute.[6][7]
-
MS Detection: The mass spectrometer is operated in Single Ion Monitoring (SIM) mode to increase sensitivity and selectivity for the target compounds. Specific ions (m/z values) characteristic of the TMS-derivatized diols are monitored.[1]
-
5.4 Quantification
-
Internal Standard: A known amount of an internal standard (e.g., C22 5,16-diol) is added at the beginning of the procedure to correct for sample loss during preparation.[1]
-
Calculation: The abundance of each diol is calculated by comparing its peak area in the chromatogram to the peak area of the internal standard.
-
Proxy Calculation: The calculated concentrations are used to determine the LDI or other diol-based indices using the formulas provided in Table 1.
Visualizations
References
- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. research.vu.nl [research.vu.nl]
- 6. bg.copernicus.org [bg.copernicus.org]
- 7. bg.copernicus.org [bg.copernicus.org]
A Technical Guide to the Discovery and Isolation of Novel Long-Chain Diols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for discovering, isolating, and characterizing novel long-chain diols (LCDs). These unique lipids, characterized by a long n-alkyl chain (typically C26-C34) with two hydroxyl groups, are gaining interest in various fields, from paleoclimatology to the polymer industry, due to their unique structural properties and biological origins. This document outlines the key experimental protocols, data analysis techniques, and logical workflows from sample sourcing to final structure elucidation.
Sourcing and Discovery of Long-Chain Diols
Novel long-chain diols are primarily discovered from biological and synthetic sources. Marine and lacustrine environments are particularly rich sources, with microorganisms being the primary producers.
-
Microalgae: Eustigmatophyte algae are known producers of various LCDs, including C28 and C30 1,13-diols, and C30 and C32 1,15-diols.[1][2] The relative distribution of these isomers can be influenced by environmental factors such as sea surface temperature, making them valuable biomarkers.[3][4][5]
-
Bacteria: Certain bacteria, particularly from the class Thermomicrobia, synthesize novel phospholipids containing long-chain 1,2-diols instead of the typical glycerol backbone.[6][7] For example, the major diol in Sphaerobacter thermophilus is 13-Me-C19:0.[6]
-
Chemical Synthesis: Long-chain α,ω-diols can be synthesized from renewable sources like fatty acids through methods such as tandem olefin metathesis and ester hydrogenation.[8] This allows for the creation of specific diol structures for industrial applications, such as the production of polyesters and polyurethanes.[9]
Experimental Protocols: Isolation and Purification
The isolation of LCDs from a biological matrix is a multi-step process involving lipid extraction, saponification to cleave ester linkages, and chromatographic fractionation.
This protocol is a standard method for extracting total lipids from a freeze-dried biological sample (e.g., sediment, algal culture).
-
Sample Preparation: Approximately 1-30 g of freeze-dried and homogenized sample is used for extraction.
-
Solvent Extraction: The sample is subjected to extraction using an automated system like an Energized Dispersive Guided Extraction (EDGE®) apparatus. The standard solvent system is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 (v/v) ratio.[1]
-
Concentration: The resulting Total Lipid Extract (TLE) is concentrated under reduced pressure using a rotary evaporator.
To isolate the alcohol fraction (containing the diols), the TLE is saponified.
-
Saponification: The dried TLE is refluxed for 2 hours in a solution of 6% potassium hydroxide (KOH) in methanol to hydrolyze ester-bound lipids.
-
Neutral Fraction Extraction: After cooling, Milli-Q water is added. The neutral (non-saponifiable) fraction, which includes the free diols, is partitioned and extracted five times with n-hexane.
-
Column Chromatography: The combined hexane fractions are concentrated and separated over an activated silica gel column.
-
Fraction 1 (Hydrocarbons): Eluted with 100% n-hexane.
-
Fraction 2 (Ketones): Eluted with DCM:n-hexane (2:1, v/v).
-
Fraction 3 (Polar/Alcohol Fraction): The target diols are eluted in the most polar fraction using DCM:MeOH (1:1, v/v).[1]
-
Analysis and Structure Elucidation
Once the polar fraction is isolated, advanced analytical techniques are required to separate, identify, and elucidate the structure of the novel diols.
For analysis by Gas Chromatography (GC), the hydroxyl groups of the diols must be derivatized (silylated) to increase their volatility.
-
Silylation: The dried polar fraction is dissolved in pyridine. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added.
-
Reaction: The mixture is heated at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the diols.
-
Preparation for Injection: The solvent is evaporated under a gentle stream of nitrogen, and the residue is re-dissolved in ethyl acetate for injection into the GC-MS.
Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for LCD analysis.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the traditional and robust method for separating and identifying silylated diols.[1] The mass spectrometer fragments the molecules, producing a characteristic pattern that helps identify the chain length and position of the hydroxyl groups.[3][12]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique offers high sensitivity and does not require derivatization, reducing sample preparation time.[10] High-resolution mass spectrometry (HRMS) coupled with UHPLC can provide accurate mass measurements, aiding in the unambiguous identification of novel compounds.[10][11]
-
Nuclear Magnetic Resonance (NMR): For entirely novel structures, ¹H and ¹³C NMR spectroscopy are indispensable for confirming the exact placement of functional groups and determining the stereochemistry of the diol.[7][13]
Quantitative Data and Key Compound Identification
The following tables summarize key quantitative data related to the analysis of long-chain diols and list some identified novel structures.
Table 1: Comparison of Analytical Method Sensitivity for Diol Quantification
| Analytical Method | Compound Example | Limit of Quantification (LOQ) (on-column) | Reference |
|---|---|---|---|
| GC-MS (SIM) | C28 1,13-diol | 0.5 pg | [10] |
| GC-MS/MS (MRM) | C28 1,13-diol | 0.3 pg | [10] |
| UHPLC-MS (SIM) | C28 1,13-diol | 15.0 pg | [10] |
| UHPLC-HRMS | C28 1,13-diol | 1.5 pg |[10] |
Table 2: Example GC-MS Operating Conditions for LCD Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | Fused silica capillary (30 m x 250 µm) coated with CP Sil-5 | [1] |
| Carrier Gas | Hydrogen at constant flow (2 mL/min) | [1] |
| Oven Program | 70°C (1 min hold) -> 130°C (at 20°C/min) -> 320°C (at 4°C/min) -> 320°C (25 min hold) |[1] |
Table 3: Examples of Novel Long-Chain Diols from Bacterial Sources
| Source Organism | Major Diol Structure | Reference |
|---|---|---|
| Sphaerobacter thermophilus | 13-Methyl-nonadecan-1,2-diol (13-Me 19:0) | [6] |
| Thermomicrobia sp. WKT50.2 | Heneicosan-1,2-diol (21:0) | [6] |
| Thermomicrobium roseum | Heneicosan-1,2-diol (21:0) |[6] |
Visualized Workflows and Pathways
The following diagrams illustrate the logical and experimental workflows for the discovery and characterization of novel long-chain diols.
References
- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel long-chain diol phospholipids from some bacteria belonging to the class Thermomicrobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vliz.be [vliz.be]
- 12. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
20-Tetracosene-1,18-diol: A Potential Long-Chain Diol Biomarker in Inflammatory and Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acid diols are emerging as a novel class of lipid mediators with significant potential as biomarkers for a range of inflammatory and metabolic diseases. This technical guide focuses on 20-tetracosene-1,18-diol, a 24-carbon unsaturated fatty diol, as a representative molecule of this class. While direct research on this compound as a biomarker is currently limited, this document extrapolates from the broader knowledge of long-chain fatty diols, particularly vicinal diols, to provide a comprehensive overview of their synthesis, signaling pathways, and analytical methodologies. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to investigate the biomarker potential of this compound and related compounds.
Introduction to Long-Chain Fatty Diols
Long-chain fatty acids are crucial components of cellular structures and signaling pathways. Their metabolic products, including a diverse array of oxygenated lipids known as oxylipins, play pivotal roles in regulating inflammation, cardiovascular function, and pain perception. Among these, long-chain fatty diols are gaining attention as stable metabolites of epoxy fatty acids, which are often potent signaling molecules. The conversion of an epoxy fatty acid to its corresponding diol can significantly alter its biological activity, making the diol a valuable indicator of upstream enzymatic activity and the overall inflammatory status.
This compound belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols with a chain of at least six carbon atoms[1]. Its potential as a biomarker stems from its likely origin as a metabolite of an epoxy fatty acid, a pathway with established links to disease pathophysiology.
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The primary route for the formation of vicinal diols from epoxy fatty acids in mammals is through the action of soluble epoxide hydrolase (sEH)[1][2][3]. This enzyme catalyzes the addition of a water molecule to the epoxide ring, resulting in the formation of a 1,2-diol[2]. The sEH pathway is a critical regulator of the biological activity of epoxy fatty acids.
The general signaling pathway is as follows:
-
Epoxy Fatty Acid Formation: Polyunsaturated fatty acids (PUFAs), such as linoleic acid or arachidonic acid, are metabolized by cytochrome P450 (CYP) enzymes to form various epoxy fatty acids.
-
sEH-Mediated Hydrolysis: The epoxy fatty acids are then hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, diols.
-
Biological Effects: Epoxy fatty acids often exhibit anti-inflammatory, anti-hypertensive, and analgesic properties. Their conversion to diols by sEH typically attenuates these effects. Therefore, the levels of fatty acid diols can serve as an indirect marker of sEH activity and the balance between pro- and anti-inflammatory signaling.
Figure 1: Soluble Epoxide Hydrolase (sEH) Pathway.
Quantitative Data Presentation
While specific quantitative data for this compound as a biomarker in human diseases are not yet available in the published literature, the following table provides a template for how such data could be presented. The values are hypothetical and for illustrative purposes only, based on typical concentration ranges observed for other long-chain fatty acids and their metabolites in human plasma.
| Analyte | Patient Cohort | Mean Concentration (ng/mL) ± SD | p-value | Fold Change | Reference |
| This compound | Healthy Controls (n=50) | 1.5 ± 0.4 | - | - | Hypothetical |
| Type 2 Diabetes (n=50) | 3.2 ± 0.9 | <0.01 | 2.13 | Hypothetical | |
| Coronary Artery Disease (n=50) | 2.8 ± 0.7 | <0.05 | 1.87 | Hypothetical | |
| Inflammatory Bowel Disease (n=50) | 4.1 ± 1.2 | <0.001 | 2.73 | Hypothetical |
Experimental Protocols
The analysis of long-chain fatty diols like this compound in biological matrices typically involves liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol for the extraction and quantification of long-chain fatty diols from human plasma using LC-MS.
Sample Preparation and Extraction
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte).
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: A suitable gradient from 50% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion experiments. For a C24H48O2 diol, the precursor ion [M-H]⁻ would be approximately m/z 367.36. Product ions would result from neutral losses of water and fragmentation of the carbon chain.
-
Figure 2: Experimental Workflow for Biomarker Analysis.
Future Directions and Conclusion
This compound and other long-chain fatty diols represent a promising, yet underexplored, class of potential biomarkers. The established link between their formation via the sEH pathway and various disease states provides a strong rationale for their investigation. Future research should focus on:
-
Developing and validating sensitive and specific analytical methods for the absolute quantification of this compound in various biological matrices.
-
Conducting large-scale clinical studies to establish correlations between the levels of this compound and disease presence, severity, and prognosis.
-
Investigating the specific biological activities of this compound to understand its role in pathophysiology.
References
- 1. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues [mdpi.com]
Methodological & Application
Application Note: Synthesis of Long-Chain Unsaturated Diols from Oleic Acid
Topic: A Detailed Protocol for the Synthesis of Octadec-9-ene-1,18-diol from Oleic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The utilization of renewable feedstocks is a cornerstone of sustainable chemistry. Oleic acid, a monounsaturated fatty acid abundant in many vegetable oils, represents a versatile and readily available platform chemical. Its chemical transformation into bifunctional long-chain molecules, such as α,ω-diols, is of significant interest for applications in polymer synthesis, lubricants, surfactants, and as building blocks in drug development. This application note provides a detailed, three-step protocol for the synthesis of octadec-9-ene-1,18-diol from oleic acid. The synthesis proceeds via an initial esterification of oleic acid, followed by a ruthenium-catalyzed olefin metathesis, and a final reduction step. This pathway exemplifies a robust strategy for converting oleochemicals into high-value, difunctionalized compounds.
Overall Synthetic Scheme
The synthesis of octadec-9-ene-1,18-diol from oleic acid is accomplished in three sequential steps:
-
Esterification: Oleic acid is converted to its methyl ester, methyl oleate, to protect the carboxylic acid functionality and improve compatibility with the metathesis catalyst.
-
Self-Metathesis: Methyl oleate undergoes a self-metathesis reaction catalyzed by a Grubbs-type ruthenium catalyst to yield dimethyl octadec-9-ene-1,18-dioate and 9-octadecene as a co-product.
-
Reduction: The resulting diester is reduced to the target diol, octadec-9-ene-1,18-diol.
Experimental Protocols
Step 1: Esterification of Oleic Acid to Methyl Oleate
This protocol describes the acid-catalyzed esterification of oleic acid with methanol.
Materials:
-
Oleic acid (technical grade, ~90%)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add oleic acid (100 g, approx. 0.354 mol) and methanol (250 mL).
-
While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the mixture.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl oleate as a pale yellow oil.
Step 2: Self-Metathesis of Methyl Oleate
This protocol details the self-metathesis of methyl oleate using a second-generation Hoveyda-Grubbs catalyst.[1][2]
Materials:
-
Methyl oleate (from Step 1)
-
Hoveyda-Grubbs Catalyst, 2nd Generation
-
Cyclohexane (anhydrous, degassed)
-
Schlenk flask or equivalent reaction vessel for inert atmosphere
-
Vacuum/Argon manifold
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve methyl oleate (50 g, approx. 0.169 mol) in anhydrous, degassed cyclohexane (100 mL).
-
Add the Hoveyda-Grubbs 2nd Generation catalyst (e.g., 0.05 mol%, ~53 mg). The catalyst loading may be optimized.
-
Heat the reaction mixture to 50-60°C with vigorous stirring.[1]
-
Maintain the reaction for 2-4 hours. Monitor the reaction progress by GC to observe the formation of dimethyl octadec-9-ene-1,18-dioate and 9-octadecene, and the consumption of methyl oleate.
-
Upon completion, cool the reaction to room temperature. The catalyst can be removed by silica gel column chromatography.
-
The solvent and the volatile co-product, 9-octadecene, can be removed by distillation, followed by vacuum distillation or recrystallization to purify the desired dimethyl octadec-9-ene-1,18-dioate.
Step 3: Reduction of Dimethyl Octadec-9-ene-1,18-dioate
This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride (LiAlH₄). An alternative method is catalytic hydrogenation which can also be effective.[3]
Materials:
-
Dimethyl octadec-9-ene-1,18-dioate (from Step 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium sulfate (anhydrous)
-
Three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Set up a three-neck flask under a nitrogen atmosphere. In the flask, prepare a suspension of LiAlH₄ (e.g., 4 equivalents relative to the diester) in anhydrous diethyl ether.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve dimethyl octadec-9-ene-1,18-dioate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Alternatively, cautiously add 1 M HCl to the cooled reaction mixture to neutralize it.
-
Filter the resulting salts and wash them thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield octadec-9-ene-1,18-diol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of octadec-9-ene-1,18-diol from oleic acid.
| Parameter | Step 1: Esterification | Step 2: Self-Metathesis | Step 3: Reduction |
| Starting Material | Oleic Acid | Methyl Oleate | Dimethyl octadec-9-ene-1,18-dioate |
| Key Reagents | Methanol, H₂SO₄ | Hoveyda-Grubbs 2nd Gen. | Lithium Aluminum Hydride (LiAlH₄) |
| Catalyst Loading | ~2% v/w | 0.05 - 0.1 mol% | N/A (Stoichiometric reagent) |
| Solvent | N/A (Methanol as reagent) | Cyclohexane | Diethyl Ether or THF |
| Temperature | 65-70°C | 50-60°C | 0°C to Reflux |
| Reaction Time | 4-6 hours | 2-4 hours | 3-5 hours |
| Typical Yield | >95% | ~85% (of diester) | >90% |
| Product | Methyl Oleate | Dimethyl octadec-9-ene-1,18-dioate | Octadec-9-ene-1,18-diol |
Visualizations
Caption: Overall workflow for the synthesis of Octadec-9-ene-1,18-diol.
Caption: Simplified catalytic cycle for olefin metathesis.
References
Application Notes and Protocols for the Analytical Identification of 20-Tetracosene-1,18-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Tetracosene-1,18-diol is a long-chain unsaturated diol, a class of molecules with increasing interest in various fields, including marine biology, paleoclimatology, and potentially as bioactive compounds.[1][2] Accurate identification and quantification of this specific isomer are crucial for understanding its biological role and potential applications. These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the unambiguous identification of this compound in complex matrices.
The analytical workflow for identifying this compound typically involves extraction from the sample matrix, followed by chromatographic separation and spectroscopic detection. Due to the low volatility and potential for thermal degradation of long-chain diols, derivatization is often a key step to improve their chromatographic behavior and detection sensitivity.
Analytical Workflow Overview
The identification of this compound necessitates a multi-step analytical approach to ensure accurate and reliable results. The following diagram illustrates a recommended workflow, from initial sample processing to final structural confirmation.
Caption: Analytical workflow for this compound identification.
Key Analytical Techniques
The primary analytical techniques for the identification of long-chain diols are Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with Mass Spectrometry (MS). For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, although it requires a larger amount of purified sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For long-chain diols like this compound, derivatization is essential to increase their volatility and thermal stability.
Protocol: GC-MS Analysis of this compound (as TMS ethers)
-
Derivatization (Silylation):
-
To a dried aliquot of the diol fraction (approximately 1 mg), add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation: Expected GC-MS Data for TMS-derivatized this compound
| Parameter | Expected Value |
| Molecular Formula (TMS derivative) | C30H64O2Si2 |
| Molecular Weight (TMS derivative) | 512.9 g/mol |
| Expected Retention Index (on HP-5ms) | Varies based on system, but will be in the long-chain alcohol region. |
| Key Mass Spectral Fragments (m/z) | Characteristic fragments from the cleavage of C-C bonds adjacent to the silylated hydroxyl groups and loss of trimethylsilanol (TMSOH). |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds, and can sometimes be performed without derivatization. High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, aiding in formula determination.
Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Dissolve the dried diol fraction in a suitable solvent such as methanol or isopropanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax RRHD C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 80% B, hold for 1 minute.
-
Increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Key ESI Adducts: [M+H]+, [M+Na]+.
-
MS/MS Analysis: Perform product ion scans on the precursor ions corresponding to the expected adducts of this compound.
-
Data Presentation: Expected LC-HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C24H48O2 |
| Monoisotopic Mass | 368.3654 g/mol |
| [M+H]+ (m/z) | 369.3727 |
| [M+Na]+ (m/z) | 391.3546 |
| Key MS/MS Fragments | Fragments resulting from the loss of water and cleavage of the carbon chain. |
Structural Elucidation Logic
The following diagram outlines the logical process for confirming the structure of this compound using the data obtained from the analytical techniques described.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The identification of this compound requires a combination of high-resolution chromatographic and spectrometric techniques. The protocols and workflows detailed in these application notes provide a robust framework for researchers to confidently identify this and other long-chain unsaturated diols in complex samples. The use of derivatization is highly recommended for GC-MS analysis, while LC-HRMS offers the advantage of direct analysis with high mass accuracy. For unambiguous structural confirmation, comparison with a synthetic standard is the gold standard.
References
Application Note: Quantification of Fatty Alcohols using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Fatty alcohols are long-chain aliphatic alcohols that are integral components of various biological and industrial products. They are found in waxes, lipids, and as precursors for surfactants and detergents. Accurate identification and quantification of fatty alcohols are crucial in fields ranging from environmental science and metabolomics to quality control in the cosmetics and pharmaceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] This application note details a robust protocol for the derivatization and subsequent analysis of fatty alcohols by GC-MS.
The primary challenge in GC-MS analysis of fatty alcohols is their relatively low volatility and the presence of a polar hydroxyl group. To overcome this, a derivatization step is typically employed to convert the hydroxyl group into a less polar and more volatile silyl ether.[1][3] This is commonly achieved through silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] This method describes the extraction of fatty alcohols, their derivatization to form trimethylsilyl (TMS) ethers, and subsequent analysis by GC-MS.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The choice of extraction method will depend on the sample matrix.
-
Liquid-Liquid Extraction (LLE): This technique is suitable for separating analytes based on their solubility in different immiscible solvents.[2]
-
Homogenize the sample if it is a solid or semi-solid.
-
Add a suitable organic solvent (e.g., a mixture of hexane and isopropanol) to the sample.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the fatty alcohols.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., chloroform or hexane) for derivatization.[3]
-
-
Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices.[2]
-
Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the fatty alcohols with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
-
Derivatization to Trimethylsilyl (TMS) Ethers
To enhance volatility and improve chromatographic separation, fatty alcohols are derivatized to their TMS ethers.[1][3]
-
To the dried sample extract, add 200 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA with 1% trimethylchlorosilane (TMCS).[1][3]
-
Incubate the mixture at 60°C for 20-30 minutes.[3]
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC) Conditions:
-
Mass Spectrometry (MS) Conditions:
Data Presentation
Quantitative analysis of fatty alcohols can be performed by creating a calibration curve using standards of known concentrations. The peak area of the target analyte is plotted against its concentration. The table below summarizes the key mass spectral data for the TMS derivatives of common fatty alcohols.
| Fatty Alcohol | Chemical Formula | Molecular Weight ( g/mol ) | TMS Derivative Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) of TMS Derivative |
| 1-Dodecanol (Lauryl Alcohol) | C₁₂H₂₆O | 186.34 | 258.53 | 73, 75, 117, M-15 |
| 1-Tetradecanol (Myristyl Alcohol) | C₁₄H₃₀O | 214.40 | 286.58 | 73, 75, 145, M-15 |
| 1-Hexadecanol (Cetyl Alcohol) | C₁₆H₃₄O | 242.45 | 314.64 | 73, 75, 173, M-15 |
| 1-Octadecanol (Stearyl Alcohol) | C₁₈H₃₈O | 270.50 | 342.69 | 73, 75, 201, M-15 |
| 1-Eicosanol (Arachidyl Alcohol) | C₂₀H₄₂O | 298.56 | 370.75 | 73, 75, 229, M-15 |
| 1-Docosanol (Behenyl Alcohol) | C₂₂H₄₆O | 326.62 | 398.80 | 73, 75, 257, M-15 |
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of fatty alcohols.
Caption: Workflow for GC-MS analysis of fatty alcohols.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Long-Chain Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and analysis of long-chain diols (LCDs) using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers in various fields, including geochemistry, paleoclimatology, and lipidomics, as well as for professionals in drug development monitoring lipid-based formulations.
Introduction
Long-chain diols are a class of lipids characterized by a long alkyl chain with two hydroxyl groups. Their analysis is crucial in paleoceanography, where they serve as proxies for sea surface temperature and upwelling conditions. In the pharmaceutical industry, the analysis of diols can be relevant for understanding lipid-based drug delivery systems and for impurity profiling. This document outlines two primary HPLC-based methods for the separation and detection of long-chain diols: Normal-Phase HPLC coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (NP-HPLC-APCI-MS) and Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD).
Method 1: Normal-Phase HPLC-APCI-MS for the Analysis of Long-Chain Diols in Marine Sediments
This method is highly sensitive and selective, making it ideal for the analysis of complex environmental samples where long-chain diols are present at low concentrations.
Experimental Workflow
Application Notes and Protocols: 20-Tetracosene-1,18-diol in Lipid Bilayer Membrane Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Tetracosene-1,18-diol is a long-chain unsaturated diol with a 24-carbon backbone. Its molecular structure, featuring hydroxyl groups at positions 1 and 18, suggests its potential as a membrane-modifying agent. The presence of a double bond at position 20 introduces a kink in the hydrocarbon chain, which can influence its packing within a lipid bilayer. As a long-chain alcohol, it is anticipated to affect membrane properties such as fluidity, thickness, and permeability. Furthermore, its structure bears resemblance to simple bolaamphiphiles, molecules with hydrophilic groups at both ends of a hydrophobic chain, which are known to form stable, less permeable membranes.[1] This document provides detailed application notes and protocols for the use of this compound in lipid bilayer membrane studies, drawing analogies from research on similar long-chain alcohols and bolaamphiphiles.
Potential Applications
The unique structure of this compound suggests several potential applications in lipid bilayer research:
-
Membrane Stabilization: The long hydrophobic chain can span a significant portion of the lipid bilayer, potentially increasing its mechanical stability and reducing its permeability to solutes. This is a known characteristic of membranes composed of bolaamphiphiles.[1]
-
Modulation of Membrane Fluidity: Long-chain alcohols are known to increase membrane thickness and order while decreasing fluidity.[2][3] The cis-double bond in this compound may introduce localized fluidity.
-
Formation of Model Archaeal Membranes: Archaeal membranes are characterized by long, often bipolar, lipids that provide exceptional stability in extreme environments.[1][4] this compound can be used as a synthetic building block to create simplified models of such robust membranes.
-
Drug Delivery Systems: Liposomes formulated with this compound may exhibit enhanced stability and controlled release properties, making them attractive for drug delivery applications.[5]
-
Biosensor Development: Stable lipid bilayers are essential for the development of biosensors incorporating membrane proteins. The inclusion of this compound could lead to more robust and longer-lasting sensor platforms.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on the properties of a 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipid bilayer. This data is extrapolated from the known effects of similar long-chain alcohols and bolaamphiphiles.
Table 1: Effect of this compound on Membrane Fluidity and Phase Transition
| Mole % of Diol | Main Phase Transition Temperature (Tm) (°C) | Membrane Fluidity (Laurdan GP) at 45°C |
| 0 | 41.5 | 0.6 |
| 1 | 42.0 | 0.55 |
| 5 | 43.5 | 0.45 |
| 10 | 45.0 | 0.35 |
Table 2: Effect of this compound on Membrane Permeability
| Mole % of Diol | Carboxyfluorescein Leakage (%) after 1 hour | Proton Permeability (relative units) |
| 0 | 15 | 1.0 |
| 1 | 12 | 0.8 |
| 5 | 8 | 0.5 |
| 10 | 5 | 0.3 |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of a mixture of a standard phospholipid (e.g., DPPC) and this compound.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of DPPC and this compound in chloroform in a round-bottom flask to achieve the target molar ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture.
-
Apply a vacuum to evaporate the chloroform, resulting in a thin lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 2 hours to ensure complete removal of the solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-warmed to a temperature above the Tm, to the flask containing the lipid film.
-
Gently swirl the flask to hydrate the lipid film, forming multilamellar vesicles (MLVs). This process should be carried out for at least 1 hour.
-
-
Extrusion:
-
Load the MLV suspension into a lipid extruder that has been pre-heated to a temperature above the Tm.
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a 100 nm pore size to form LUVs.
-
The resulting liposome suspension can be stored at 4°C.
-
Protocol 2: Black Lipid Membrane (BLM) Formation and Electrical Characterization
This protocol outlines the formation of a BLM containing this compound and the measurement of its electrical properties.
Materials:
-
Lipid solution: 1% (w/v) solution of DPPC and this compound in n-decane.
-
BLM setup with a Teflon cup containing a small aperture (100-200 µm).
-
Ag/AgCl electrodes.
-
Electrolyte solution (e.g., 1 M KCl, 10 mM Tris-HCl, pH 7.4).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
BLM Formation:
-
Fill the two chambers of the BLM setup with the electrolyte solution.
-
Using a fine brush, "paint" a small amount of the lipid solution across the aperture in the Teflon cup.
-
Observe the thinning of the lipid film. A stable BLM will appear optically black when viewed under reflected light.
-
-
Electrical Measurements:
-
Insert the Ag/AgCl electrodes into each chamber.
-
Connect the electrodes to the patch-clamp amplifier.
-
Apply a transmembrane potential (e.g., 50 mV) and measure the resulting current.
-
Calculate the membrane resistance (Rm) using Ohm's law (Rm = V/I).
-
Measure the membrane capacitance (Cm) by applying a triangular voltage wave and measuring the capacitive current.
-
Visualizations
References
- 1. Bolaamphiphiles: A Pharmaceutical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol's effects on lipid bilayer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bolaamphiphiles Promote Phospholipid Translocation Across Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Cationic Bolaamphiphile Vesicles for siRNA Delivery into Tumors and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 20-Tetracosene-1,18-diol for GC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Tetracosene-1,18-diol is a long-chain unsaturated diol that, due to its low volatility and high polarity, is not amenable to direct analysis by gas chromatography (GC). Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. This application note provides a detailed protocol for the derivatization of this compound using silylation, the most common and effective method for hydroxyl-containing compounds, enabling robust and reproducible GC analysis.
The primary derivatization method described is the conversion of the hydroxyl groups to their trimethylsilyl (TMS) ethers. This process replaces the active hydrogens on the hydroxyl groups with non-polar TMS groups, significantly reducing intermolecular hydrogen bonding and allowing the compound to be readily vaporized in the GC inlet.
Derivatization Strategy: Silylation
Silylation is the preferred method for the derivatization of alcohols, including long-chain diols, for GC analysis.[1] The reaction involves the replacement of the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group. This chemical modification results in a derivative that is more volatile, less polar, and more thermally stable than the parent compound.[1]
Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used due to their high reactivity and the volatility of their byproducts, which minimizes interference in the chromatogram.[2] For sterically hindered hydroxyl groups, the addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reaction rate and completeness.
The general reaction for the silylation of a diol is as follows:
R-(OH)₂ + 2 (CH₃)₃Si-X → R-(OSi(CH₃)₃)₂ + 2 HX
Where R represents the carbon chain of the diol and X is the leaving group of the silylating reagent.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Anhydrous Hexane or Dichloromethane (for sample dilution)
-
Internal Standard (e.g., n-eicosane or other suitable long-chain hydrocarbon)
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure that the sample and all reagents are free of water, as moisture will react with the silylating reagent and reduce derivatization efficiency.
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Add 100 µL of BSTFA (or MSTFA).
-
For potentially hindered hydroxyl groups, a mixture of BSTFA with 1% TMCS can be used for more effective derivatization.
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with anhydrous hexane or dichloromethane to a suitable concentration for GC analysis (e.g., 1 mL).
-
GC Analysis: The derivatized sample is now ready for injection into the GC-MS or GC-FID system.
GC-MS Analysis Parameters
The following table outlines typical GC-MS parameters for the analysis of silylated long-chain diols. These parameters may require optimization for specific instruments and applications.
| Parameter | Value |
| GC System | Agilent 7890A GC with 5975C MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 320 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-700 |
Data Presentation
Expected Retention and Mass Spectral Data
The retention time of the bis-TMS derivative of this compound will be significantly shorter than that of the underivatized compound. The exact retention time will depend on the specific GC conditions. The mass spectrum of the derivatized compound is expected to show characteristic fragments of TMS derivatives.
| Compound | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | bis-Trimethylsilyl (bis-TMS) | 20 - 25 | M+ (512), M-15 (497), M-90 (422), 73, 147 |
Note: The molecular weight of this compound is 368.64 g/mol . The molecular weight of the bis-TMS derivative is 512.99 g/mol . The M-15 fragment corresponds to the loss of a methyl group from a TMS moiety. The M-90 fragment corresponds to the loss of trimethylsilanol ((CH₃)₃SiOH).
Quantitative Analysis Data
For quantitative analysis using an internal standard (IS), the response factor (RF) of the derivatized analyte relative to the IS should be determined.
| Analyte | Internal Standard | Concentration Ratio (Analyte/IS) | Peak Area Ratio (Analyte/IS) | Response Factor (RF) |
| This compound bis-TMS | n-Eicosane | 1.0 | User Determined | User Calculated |
| 2.0 | User Determined | User Calculated | ||
| 5.0 | User Determined | User Calculated |
Calculation of Response Factor (RF): RF = (AreaAnalyte / ConcentrationAnalyte) / (AreaIS / ConcentrationIS)
Experimental Workflow Diagram
Caption: Workflow for the derivatization and GC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of derivatization for improved GC analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and evaluation of (17 alpha,20E)-21-[125I]iodo-19-norpregna-1,3,5(10),20-tetraene-3,17 -diol and (17 alpha,20E)-21-[125I]iodo-11 beta-methoxy-19-norpregna-1,3,5(10),20-tetraene-3,17-diol (17 alpha-(iodovinyl)estradiol derivatives) as high specific activity potential radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain Diols from Sediments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction, purification, and analysis of long-chain diols (LCDs) from sediment samples. LCDs are valuable lipid biomarkers used in palaeoenvironmental reconstructions, and their accurate extraction and quantification are crucial for reliable data.
Introduction
Long-chain diols are lipids composed of a long n-alkyl chain (typically C26 to C34) with two alcohol functional groups.[1][2] They are produced by various algae, including eustigmatophytes and diatoms of the genus Proboscia.[1][2][3] The distribution and abundance of different LCD isomers in marine sediments are used to reconstruct past environmental conditions, such as sea surface temperature (SST) using the Long-chain Diol Index (LDI).[1][3][4] This protocol outlines a widely adopted methodology for the extraction and analysis of these important biomarkers.
Experimental Protocols
This section details the step-by-step procedure for the extraction and analysis of long-chain diols from sediment samples.
Sample Preparation
Proper sample preparation is critical to ensure the efficient extraction of lipids and to prevent contamination.
-
Freeze-Drying: Sediment samples are typically freeze-dried to remove water, which can interfere with the extraction process.
-
Homogenization: The dried sediment is then homogenized using a mortar and pestle or a mill to ensure a uniform sample for extraction.
-
Initial Treatment (Optional): For sediments with high organic matter content, a combustion step (e.g., 12 hours at 450°C) may be used to remove organic matter before mineral surface area analysis, though this is not for the lipid extraction itself.[1][2] To remove inorganic carbon for total organic carbon (TOC) analysis, samples can be fumigated with concentrated hydrochloric acid (HCl 37%) for 72 hours at 60°C.[1][2]
Total Lipid Extraction (TLE)
The goal of this step is to extract all lipids, including the long-chain diols, from the sediment matrix.
-
Solvent System: A mixture of dichloromethane (DCM) and methanol (MeOH) in a 9:1 (v/v) ratio is a commonly used solvent system for TLE.[1][2][5]
-
Extraction Methods:
-
Automated Systems: Energized Dispersive Guided Extraction (EDGE®) is an automated system that uses pressure and temperature to rapidly extract lipids.[1][2]
-
Sonication: The sediment sample is mixed with the extraction solvent and sonicated for a set period (e.g., 30 minutes) to facilitate cell lysis and lipid release.[5][6] This process is typically repeated three times to ensure complete extraction.[5][6]
-
Soxhlet Extraction: This is a classic and thorough method where the sample is placed in a thimble and continuously washed with fresh, distilled solvent over an extended period (e.g., 18 hours).[7]
-
Post-Extraction Processing: Saponification
Saponification is a chemical process that hydrolyzes esters into their constituent fatty acids and alcohols. This step is often performed to cleave diol esters and release the free diols.
-
Procedure: The total lipid extract is reacted with a solution of potassium hydroxide (KOH) in methanol.
Fractionation and Purification
Following extraction, the complex lipid mixture is fractionated to isolate the polar fraction containing the long-chain diols.
-
Silica Gel Column Chromatography: The neutral fraction of the saponified TLE is separated using a silica gel column.[1][2]
-
Column Preparation: A glass column is packed with activated silica gel.
-
Elution: A series of solvents with increasing polarity are passed through the column to elute different lipid classes.
-
Fraction 1 (Apolar): Eluted with a non-polar solvent like hexane.
-
Fraction 2 (Intermediate Polarity): Eluted with a solvent of intermediate polarity like dichloromethane (DCM).
-
Fraction 3 (Polar): The long-chain diols are eluted in the most polar fraction using a mixture of DCM and methanol (e.g., 1:1 v/v).[1][2]
-
-
Derivatization
The hydroxyl groups of the long-chain diols make them non-volatile. To analyze them by gas chromatography, they must first be derivatized to increase their volatility.
-
Silylation: The polar fraction containing the diols is treated with a silylating agent, most commonly N,O-Bis(trimethylsilyl)trifluoro-acetamide (BSTFA).[1][8] The reaction is typically carried out by heating the sample with BSTFA at 60°C for 30 minutes.[1]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The derivatized long-chain diols are identified and quantified using GC-MS.
-
Instrumentation: An Agilent 7890B GC coupled to a 5977B MSD is a commonly used system.[1]
-
Column: A fused silica capillary column, such as one coated with CP Sil-5 (30 m x 250 µm, 0.25 µm film thickness), is suitable for separating the diol isomers.[1]
-
Quantification: Diols are quantified by comparing their peak areas to that of an internal or external standard.[9]
Data Presentation
The following tables summarize key quantitative parameters from the described protocols.
| Parameter | Value/Range | Source(s) |
| Sample Size (Freeze-dried sediment) | 0.5 - 30 g | [1][2] |
| Extraction Solvent Ratio (DCM:MeOH, v/v) | 9:1 | [1][2][5] |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoro-acetamide (BSTFA) | [1][8] |
| Derivatization Conditions | 60°C for 30 minutes | [1] |
Table 1: Key Quantitative Parameters for Long-Chain Diol Extraction.
| Parameter | Instrument/Column Details | Source(s) |
| Gas Chromatograph | Agilent 7890B GC or equivalent | [1] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | [1] |
| GC Column | Fused silica capillary column (e.g., 30 m x 250 µm, 0.25 µm film thickness, coated with CP Sil-5) | [1] |
| Carrier Gas | Helium | [9] |
Table 2: Typical GC-MS Instrumentation for Long-Chain Diol Analysis.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and analysis of long-chain diols from sediment.
References
- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. research.vu.nl [research.vu.nl]
- 5. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 6. protocols.io [protocols.io]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. bg.copernicus.org [bg.copernicus.org]
Information regarding "20-Tetracosene-1,18-diol" in Cosmetics and Dermatology is Currently Limited in Publicly Available Resources
Extensive searches for "20-Tetracosene-1,18-diol" in the context of cosmetic and dermatological applications have yielded no specific scientific literature, clinical trials, or detailed patent information that would allow for the creation of comprehensive application notes or experimental protocols as requested. The compound, identified in PubChem as "(E)-tetracos-20-ene-1,18-diol"[1], does not appear in publicly accessible research databases or commercial product ingredient lists related to skincare or dermatology.
While direct information is unavailable for this specific molecule, it is possible to provide a general overview of the roles that similar molecules, such as long-chain diols, play in these fields. This information is based on broader search results and should not be directly extrapolated to this compound without specific experimental validation.
General Applications of Long-Chain Diols in Cosmetics and Dermatology
Long-chain diols are a class of molecules that have found utility in various cosmetic and dermatological formulations. Their bifunctional nature, possessing two hydroxyl (-OH) groups, allows them to act as humectants, moisturizers, and formulation aids. Some patents and articles suggest their use in preparations for skin care[2].
One of the primary functions of diols in skincare is to provide moisturization. While shorter-chain diols are known for this purpose, long-chain diols may also contribute to skin hydration, although they are less commonly used for this application than their shorter-chain counterparts[3].
In the realm of pharmaceuticals, long-chain diols are mentioned as potential components in topical drug delivery systems. For instance, they can be used as building blocks for polymers like polyurethanes, which are formulated as carriers for active pharmaceutical ingredients in the treatment of skin diseases[4][5]. Diols are also being explored for their potential in the synthesis of various compounds, with some being investigated for their use as moisturizers in the cosmetic industry[6].
It is important to note that the specific properties and applications of a diol are highly dependent on its chemical structure, including chain length, the position of the hydroxyl groups, and the presence and location of any double bonds. Therefore, without specific data for this compound, any potential application remains speculative.
Due to the absence of specific experimental data, quantitative tables, detailed protocols, and signaling pathway diagrams for this compound cannot be provided at this time. Further research and development would be required to ascertain its specific functions, efficacy, and safety in cosmetic or dermatological applications.
References
- 1. PubChemLite - (e)-tetracos-20-ene-1,18-diol (C24H48O2) [pubchemlite.lcsb.uni.lu]
- 2. glooshi.com [glooshi.com]
- 3. WO2017060173A1 - Stable solution of hexamidine salts in alkanediol/water mixtures, with antimicrobial and skin-moisturising action - Google Patents [patents.google.com]
- 4. EP0533518A1 - Pharmaceutical composition for topical application containing dithranol and process for its preparation - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 20-Tetracosene-1,18-diol as a Precursor for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Tetracosene-1,18-diol is a long-chain unsaturated diol with significant potential as a monomer for the synthesis of novel polymers. Its long aliphatic chain can impart flexibility, hydrophobicity, and unique thermal properties to resulting polyesters and polyurethanes. The presence of a double bond offers a site for post-polymerization modification, enabling the introduction of further functionalities. These characteristics make polymers derived from this compound promising candidates for applications in biomaterials, drug delivery, elastomers, and specialty coatings. This document provides detailed protocols for the synthesis of polymers using this compound and presents expected material properties based on analogous polymer systems.
Introduction
Long-chain diols are valuable building blocks in polymer chemistry, allowing for the creation of materials with tailored properties. This compound, with its 24-carbon backbone and two hydroxyl functional groups, is a promising but underexplored monomer. The hydroxyl groups at positions 1 and 18 allow it to act as a linear building block in step-growth polymerization reactions, leading to the formation of high molecular weight polymers. Diols are crucial in the production of polyesters and polyurethanes, forming strong and flexible polymers.[1]
This application note outlines the synthesis of polyesters and polyurethanes from this compound.
Polymer Synthesis
Polyester Synthesis via Melt Polycondensation
Polyesters can be synthesized through the reaction of a diol with a dicarboxylic acid or its ester derivative.[2][3] Melt polycondensation is a common solvent-free method for producing high molecular weight polyesters.
Experimental Protocol:
-
Reactants:
-
This compound
-
Adipic acid (as an example of an aliphatic dicarboxylic acid)
-
Titanium(IV) butoxide (catalyst)
-
-
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and adipic acid.
-
Add the catalyst, Titanium(IV) butoxide, at a concentration of 0.1 mol% relative to the diol.
-
Heat the mixture to 180°C under a slow stream of nitrogen with continuous stirring. Water will be evolved as a byproduct of the esterification reaction and should be collected.
-
After 4 hours, gradually reduce the pressure to below 1 mbar while increasing the temperature to 220°C to facilitate the removal of water and drive the polymerization to completion.
-
Continue the reaction for an additional 4-6 hours until a significant increase in viscosity is observed.
-
Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) for purification.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Filter and dry the purified polyester under vacuum.
-
Expected Polymer Properties:
The properties of the resulting polyester will depend on the choice of dicarboxylic acid and the final molecular weight.
| Property | Expected Value |
| Number Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | -20°C to 10°C |
| Melting Temperature (Tm) | 80°C to 120°C |
Note: These are estimated values. Actual properties will vary based on reaction conditions and purification.
Workflow for Polyester Synthesis:
Caption: Workflow for polyester synthesis.
Polyurethane Synthesis
Polyurethanes are synthesized from the reaction of a diol with a diisocyanate.[4] The properties of polyurethanes can be tuned by varying the diol and diisocyanate components.
Experimental Protocol:
-
Reactants:
-
This compound
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous Toluene (solvent)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.
-
Add the catalyst, DBTDL, to the solution (approximately 0.05 wt%).
-
Heat the mixture to 80°C with stirring.
-
Slowly add an equimolar amount of MDI dissolved in anhydrous toluene to the reaction mixture over a period of 1 hour.
-
After the addition is complete, continue the reaction at 80°C for 6-8 hours.
-
Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, cool the solution to room temperature and precipitate the polyurethane by pouring the solution into a large excess of methanol.
-
Filter and dry the purified polyurethane under vacuum.
-
Expected Polymer Properties:
| Property | Expected Value |
| Number Average Molecular Weight (Mn) | 30,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 3.0 |
| Glass Transition Temperature (Tg) | -10°C to 20°C |
| Tensile Strength | 5 - 20 MPa |
| Elongation at Break | 300 - 800% |
Note: These are estimated values. Actual properties will vary based on reaction conditions and purification.
Workflow for Polyurethane Synthesis:
Caption: Workflow for polyurethane synthesis.
Potential Applications
Polymers derived from this compound are expected to exhibit properties that make them suitable for a range of applications:
-
Biomaterials: The long aliphatic chain can lead to biodegradable polyesters and polyurethanes, making them suitable for tissue engineering scaffolds and controlled drug release matrices.
-
Elastomers: The flexibility imparted by the long-chain diol can be utilized in the development of high-performance elastomers with good thermal stability.
-
Coatings and Adhesives: The hydrophobicity of the polymer backbone can result in coatings with excellent moisture resistance.[1]
-
Functional Materials: The double bond in the polymer backbone can be functionalized through various chemical reactions to introduce specific properties, such as antimicrobial activity or stimuli-responsiveness.
Characterization
The synthesized polymers should be characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.
-
Tensile Testing: To evaluate the mechanical properties of the materials.
Conclusion
This compound is a versatile monomer with the potential to be a valuable component in the synthesis of advanced polymers. The protocols provided herein offer a starting point for the exploration of polyesters and polyurethanes derived from this long-chain diol. The unique combination of a long aliphatic segment and a reactive double bond opens up possibilities for creating novel materials with tailored properties for a variety of applications, from biomedical devices to industrial coatings. Further research into the polymerization of this monomer and the characterization of the resulting materials is warranted to fully realize its potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsaturated Long-Chain Diols
Welcome to the technical support center for the synthesis of unsaturated long-chain diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges encountered in this specialized area of organic chemistry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of unsaturated long--chain diols.
Issue 1: Low Yield in Wittig Reaction for Chain Elongation
Q: I am performing a Wittig reaction to introduce a double bond and extend the carbon chain, but I am observing low yields of the desired unsaturated product. What are the possible causes and solutions?
A: Low yields in Wittig reactions involving long-chain aldehydes can be attributed to several factors. Here's a breakdown of potential issues and how to address them:
-
Steric Hindrance: Long alkyl chains can sterically hinder the approach of the ylide to the aldehyde.
-
Ylide Instability: Non-stabilized ylides, often used to generate Z-alkenes, can be unstable and prone to decomposition.
-
Solution: Prepare the ylide in situ at low temperatures and add the aldehyde slowly to the freshly prepared ylide. This minimizes the time the ylide is present in solution before reacting.
-
-
Base Incompatibility: The choice of base is crucial for efficient ylide generation.
-
Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are typically required.[3] Ensure the base is of high quality and the reaction is conducted under anhydrous conditions.
-
-
Side Reactions of the Aldehyde: Long-chain aldehydes can be prone to self-condensation (aldol reaction) under basic conditions.[1][2]
-
Solution: Add the aldehyde to the ylide solution, rather than the other way around. This ensures the aldehyde is always in the presence of a large excess of the ylide, favoring the Wittig reaction over self-condensation.
-
-
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). Its removal from the nonpolar long-chain product can be challenging.
-
Solution: TPPO can often be precipitated from a nonpolar solvent mixture (e.g., hexane/ether) and removed by filtration. Alternatively, chromatography on silica gel can be effective, though care must be taken to avoid decomposition of the unsaturated product on the acidic silica.
-
Issue 2: Poor Chemoselectivity in the Reduction of an Unsaturated Ester to a Diol
Q: I am trying to reduce a long-chain unsaturated diester to the corresponding diol, but I am also reducing the carbon-carbon double bond. How can I improve the chemoselectivity?
A: Achieving chemoselective reduction of an ester in the presence of a double bond is a common challenge. The choice of reducing agent and reaction conditions is critical.
-
Problem: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both esters and alkenes, especially if the double bond is conjugated with the carbonyl group.
-
Solutions:
-
Catalytic Hydrogenation: This is often the most effective method for selective ester reduction. Specific catalysts and conditions can be employed to favor the hydrogenation of the carbonyl group over the olefin.
-
Ruthenium-based catalysts: Certain ruthenium catalysts have shown high selectivity for the hydrogenation of esters while leaving the C=C double bond intact.[4]
-
Catalyst poisons: In some cases, the addition of a catalyst poison, such as diphenylsulfide with a Pd/C catalyst, can selectively inhibit the hydrogenation of the alkene.[5]
-
-
Alternative Reducing Agents: While less common for direct reduction to diols from diesters, exploring milder reducing agents under carefully controlled conditions might offer some selectivity.
-
Issue 3: Isomerization of the Double Bond during Olefin Metathesis
Q: I am using cross-metathesis to synthesize a long-chain unsaturated diol, but I am observing isomerization of the double bond in my product. How can I prevent this?
A: Double bond isomerization is a known side reaction in ruthenium-catalyzed olefin metathesis, often caused by the formation of ruthenium-hydride species.[6]
-
Problem: The catalyst can isomerize the newly formed double bond, leading to a mixture of E/Z isomers or migration of the double bond along the carbon chain.
-
Solutions:
-
Additives: The addition of a mild acid or a quinone can suppress isomerization.
-
1,4-Benzoquinone: This has been shown to be an effective additive in preventing olefin isomerization during metathesis reactions without significantly impacting the catalyst's activity.[6]
-
-
Catalyst Choice: Second-generation Grubbs catalysts are generally more robust and less prone to causing isomerization compared to first-generation catalysts.[7][8]
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for hydroxyl functions when synthesizing unsaturated long-chain diols, and how do I choose the right one?
A1: The choice of protecting group is critical to avoid unwanted side reactions at the hydroxyl groups while manipulating other parts of the molecule. For long-chain diols, especially in the presence of unsaturation, the following are common choices:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are very common due to their ease of installation, stability to a wide range of non-acidic and non-fluoride conditions, and relatively straightforward removal with fluoride sources (like TBAF) or acid. They are generally stable to olefin metathesis and many oxidative and reductive conditions that do not involve strong acid.
-
Benzyl Ethers (Bn): Benzyl ethers are robust and stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. They are typically removed by hydrogenolysis (H₂/Pd-C). However, this deprotection method is incompatible with the presence of carbon-carbon double bonds in the molecule, as they would also be reduced. Therefore, benzyl ethers are a poor choice if the unsaturation needs to be preserved.
-
Acetals (e.g., Acetonides, Benzylidene acetals): These are excellent for protecting 1,2- and 1,3-diols by forming a cyclic structure.[3] They are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. This orthogonality makes them very useful.
Decision Workflow for Protecting Group Selection:
Caption: Decision tree for selecting a hydroxyl protecting group.
Q2: I am using a Grignard reagent to add a long alkyl chain to an unsaturated ketone. How can I favor 1,4-addition (conjugate addition) over 1,2-addition to the carbonyl group?
A2: Grignard reagents can add to α,β-unsaturated ketones via either 1,2- or 1,4-addition. To favor the desired 1,4-addition, which adds the alkyl chain to the β-carbon, you can modify the reaction conditions:
-
Use of a Copper(I) Salt: The addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is the most common and effective method to promote 1,4-addition.[9][10] The Grignard reagent first forms an organocuprate species in situ, which is a softer nucleophile and preferentially attacks the softer electrophilic center at the β-carbon of the unsaturated system.
-
Steric Hindrance: While less reliable, significant steric hindrance around the carbonyl group can disfavor 1,2-addition. However, this is highly substrate-dependent.
Reaction Pathway Diagram:
Caption: Influence of a copper(I) catalyst on Grignard addition.
Q3: What are the main challenges in purifying unsaturated long-chain diols, and what are some effective strategies?
A3: The purification of unsaturated long-chain diols can be challenging due to their physical properties:
-
High Boiling Points: Distillation is often not feasible as these compounds can decompose at the high temperatures required.
-
Waxy or Oily Nature: This can make handling and crystallization difficult.
-
Similar Polarity to Byproducts: Byproducts from reactions like the Wittig reaction (triphenylphosphine oxide) or from side reactions can have polarities that make chromatographic separation difficult.
Effective Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Troubleshooting: If your compound is very polar and does not move on the silica gel with standard solvents like ethyl acetate/hexane, you may need to add a more polar solvent like methanol to your eluent system. Be cautious, as adding too much methanol can cause the silica to dissolve. For compounds that are unstable on silica, using deactivated silica or a different stationary phase like alumina or Florisil can be beneficial.[11]
-
-
Crystallization: If the diol is a solid, recrystallization can be a very effective method for purification, especially on a large scale. Finding a suitable solvent system is key and often requires screening various solvents and solvent mixtures.
-
Extraction: A simple acid-base workup can remove many ionic impurities. For example, washing with a dilute acid can remove basic impurities, and washing with a dilute base can remove acidic impurities.
Quantitative Data Summary
The following table summarizes typical yields for different synthetic routes to unsaturated long-chain diols. Note that yields are highly substrate and condition-dependent.
| Synthetic Method | Starting Material Example | Product Example | Typical Yield | Key Conditions/Catalyst |
| Olefin Metathesis & Hydrogenation | Methyl oleate | (Z)-Octadec-9-ene-1,18-diol | >90% (for hydrogenation step) | 1. Grubbs catalyst (metathesis) 2. Ru-based catalyst (hydrogenation) |
| Selective Hydrogenation | Unsaturated Diester | Unsaturated Diol | 80-99% | Ru-based catalysts, mild H₂ pressure (e.g., 5 bar) |
| Wittig Reaction | Long-chain aldehyde | Unsaturated alcohol (precursor to diol) | 60-95% | Strong base (e.g., n-BuLi), anhydrous conditions |
| Grignard Reaction (1,4-addition) | α,β-Unsaturated Ketone | Saturated ketone (precursor to diol) | 70-98% | Catalytic Cu(I) salt |
Experimental Protocols
Protocol 1: Synthesis of an Unsaturated Diol via Olefin Metathesis and Selective Hydrogenation
This protocol is a general guideline for the synthesis of a C₁₈ unsaturated diol from methyl oleate.
Step 1: Self-Metathesis of Methyl Oleate
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add methyl oleate and a suitable solvent (e.g., dichloromethane).
-
Add the Grubbs second-generation catalyst (typically 0.1-1 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure. The crude product is a mixture of the desired unsaturated diester and other olefins. This can be purified by column chromatography or used directly in the next step.
Step 2: Selective Hydrogenation of the Unsaturated Diester
-
Dissolve the crude unsaturated diester from Step 1 in a suitable solvent (e.g., THF or anisole) in a high-pressure reactor.[4]
-
Add the selective ruthenium hydrogenation catalyst (e.g., a Ru-MACHO type catalyst).
-
Pressurize the reactor with hydrogen gas (e.g., 5-20 bar) and heat the reaction mixture (e.g., 40-100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting unsaturated diol by column chromatography or recrystallization.
Protocol 2: Wittig Reaction with a Long-Chain Aldehyde
This protocol outlines the general procedure for reacting a long-chain aldehyde with a phosphonium ylide.
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise. The formation of the ylide is often indicated by a color change (e.g., to orange or deep red).
-
Stir the mixture at 0 °C for 1 hour.[12]
-
-
Reaction with Aldehyde:
-
Dissolve the long-chain aldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel or by precipitation/crystallization.[13]
-
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 6. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. research.rug.nl [research.rug.nl]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Navigating the Synthesis of 20-Tetracosene-1,18-diol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long-chain unsaturated diols like 20-Tetracosene-1,18-diol presents unique challenges in achieving high yields and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during synthesis, purification, and characterization.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and similar long-chain diols.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Olefination: Incomplete reaction or side product formation during the key carbon-carbon bond forming step (e.g., Wittig or Julia-Kocienski olefination). | - Optimize Reaction Conditions: Vary temperature, reaction time, and solvent. For instance, in a Julia-Kocienski olefination, increasing the temperature from -78°C to room temperature has been shown to improve yields.[1] - Choice of Base: The base used for deprotonation is critical. Stronger bases like n-butyllithium or sodium hydride may be necessary. - Reagent Purity: Ensure the purity of starting materials, particularly the aldehyde/ketone and the phosphonium ylide or sulfone. |
| Poor Solubility of Reactants: Long alkyl chains can lead to poor solubility in common organic solvents. | - Solvent Screening: Test a range of solvents or solvent mixtures to improve solubility. Dichloromethane or toluene are often effective. - Phase-Transfer Catalysis: For reactions involving two phases, a phase-transfer catalyst can enhance reaction rates. | |
| Side Reactions: Competing reactions such as elimination or rearrangement can reduce the yield of the desired diol. | - Protecting Groups: Protect one or both of the hydroxyl groups before the olefination step to prevent interference. - Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions. | |
| Difficult Purification | Co-elution of Similar Compounds: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging. | - Alternative Chromatography: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography or the use of silver nitrate-impregnated silica gel to separate based on the degree of unsaturation. - Crystallization: Low-temperature crystallization from a suitable solvent can be a highly effective purification method for long-chain molecules.[2][3] |
| Formation of Emulsions during Extraction: The long-chain diol can act as a surfactant, leading to stable emulsions during aqueous workup. | - Brine Wash: Wash the organic layer with a saturated sodium chloride solution to break emulsions. - Centrifugation: If emulsions persist, centrifugation can aid in phase separation. | |
| Product Instability | Oxidation or Isomerization: The double bond in the molecule can be susceptible to oxidation or isomerization, especially during purification or storage. | - Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon). - Antioxidants: Add a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage. - Store under appropriate conditions: Keep the purified product at low temperatures and protected from light. |
| Inconclusive Characterization | Ambiguous Spectroscopic Data: NMR or Mass Spectrometry data may be difficult to interpret due to the long alkyl chain. | - Derivative Formation: Convert the diol to a more easily characterizable derivative, such as a bis-trimethylsilyl ether or a cyclic boronic ester, for mass spectrometry analysis.[4] - 2D NMR Techniques: Utilize 2D NMR techniques like COSY and HMQC to aid in assigning proton and carbon signals. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing long-chain unsaturated diols like this compound?
A common and effective strategy is a convergent synthesis involving an olefination reaction, such as the Wittig reaction or the Julia-Kocienski olefination. This involves synthesizing two shorter-chain precursors, one containing an aldehyde or ketone and the other a phosphonium ylide or a sulfone, and then coupling them to form the long-chain diol with the desired double bond geometry.
Q2: How can I improve the stereoselectivity of the double bond formation?
The stereoselectivity (E/Z isomer ratio) of the double bond is highly dependent on the specific olefination reaction and the conditions used.
-
For the Wittig reaction: The use of unstabilized ylides generally favors the Z-alkene, while stabilized ylides favor the E-alkene. The Schlosser modification can be used to increase the proportion of the E-alkene.
-
For the Julia-Kocienski olefination: The stereoselectivity is influenced by the nature of the sulfone, the carbonyl compound, and the reaction conditions.[1] Careful optimization of these parameters is necessary to achieve the desired stereoisomer.
Q3: Are there any biosynthetic routes for producing long-chain diols?
Yes, some microorganisms, such as the microalgae Nannochloropsis spp., are known to produce long-chain alkyl diols.[5][6][7] These biosynthetic pathways often involve the elongation of fatty acids.[5][6][7] While this approach is promising for sustainable production, the specific synthesis of this compound via biosynthesis may require significant metabolic engineering.[8]
Q4: What are the key considerations for scaling up the synthesis of this compound?
When scaling up, several factors become more critical:
-
Heat Transfer: Reactions that are exothermic at a small scale can become difficult to control at a larger scale. Ensure adequate cooling capacity.
-
Mixing: Efficient mixing is crucial, especially for heterogeneous reactions.
-
Purification: Chromatographic purification can be cumbersome at a large scale. Developing a robust crystallization protocol is highly advantageous.
-
Safety: A thorough safety review of all reagents and procedures is essential before scaling up.
Experimental Protocols
General Protocol for Julia-Kocienski Olefination:
-
Preparation of the Sulfone: Synthesize the required aryl alkyl sulfone precursor. The choice of the aryl group can influence the reaction's efficiency and stereoselectivity.
-
Deprotonation: Dissolve the sulfone in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere and cool to -78°C. Add a strong base (e.g., n-butyllithium) dropwise and stir for 30-60 minutes to generate the carbanion.
-
Addition of the Carbonyl Compound: Add a solution of the corresponding aldehyde or ketone in the same anhydrous solvent to the reaction mixture at -78°C. Allow the reaction to proceed for a specified time, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel or by crystallization.
Visualizing the Process
Diagram 1: General Synthetic Approach
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6664405B2 - Method for isolating high-purified unsaturated fatty acids using crystallization - Google Patents [patents.google.com]
- 4. Isolation of unsaturated diols after oxidation of conjugated linoleic acid with peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of C24 Fatty Alcohols
Welcome to the technical support center for the purification of C24 fatty alcohols (Tetracosanol/Lignoceryl Alcohol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these very long-chain fatty alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude C24 fatty alcohol samples?
Crude C24 fatty alcohol samples, whether from synthetic routes or natural sources, can contain a variety of impurities that may interfere with downstream applications. Common impurities include:
-
Homologous Fatty Alcohols: Fatty alcohols with shorter or longer carbon chains (e.g., C22, C26).
-
Unreacted Precursors: Residual fatty acids, fatty acid methyl esters (FAMEs), or wax esters from the production process.[1]
-
Catalyst Residues: Traces of catalysts used during hydrogenation or esterification.
-
Solvents: Residual solvents from extraction or previous purification steps.
-
Oxidation Products: Aldehydes, ketones, or carboxylic acids formed by the oxidation of the fatty alcohol.
-
Unsaponifiable Matter: In natural extracts, this can include sterols and hydrocarbons.[2]
Q2: What are the primary methods for purifying C24 fatty alcohols?
The three primary methods for purifying C24 fatty alcohols are:
-
Crystallization: This technique relies on the differential solubility of the C24 fatty alcohol and impurities in a selected solvent at varying temperatures.
-
Fractional Vacuum Distillation: This method separates compounds based on their different boiling points under reduced pressure to prevent thermal decomposition.
-
Preparative Chromatography: This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Q3: How can I assess the purity of my C24 fatty alcohol sample?
Purity assessment is crucial after each purification step. The most common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the fatty alcohol and any volatile impurities.[3][4][5] Derivatization to trimethylsilyl (TMS) ethers is often performed to increase volatility.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the fatty alcohol from less volatile impurities.
-
Melting Point Analysis: A sharp and narrow melting point range close to the literature value (approximately 77°C for 1-tetracosanol) indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.
Troubleshooting Guides
Crystallization
Problem: Low or no crystal formation.
-
Possible Cause 1: The solution is not sufficiently supersaturated.
-
Solution: The concentration of the C24 fatty alcohol in the solvent may be too low. Try to concentrate the solution by carefully evaporating some of the solvent and then attempt to recrystallize.[6]
-
-
Possible Cause 2: The cooling process is too rapid.
-
Possible Cause 3: The chosen solvent is not appropriate.
-
Solution: The ideal solvent should dissolve the fatty alcohol well at high temperatures but poorly at low temperatures. You may need to screen different solvents or use a solvent/anti-solvent system. For instance, dissolving the fatty alcohol in a good solvent and then slowly adding a solvent in which it is insoluble (an anti-solvent) can induce crystallization.[9][10][11]
-
Problem: The purified crystals are not pure enough.
-
Possible Cause 1: Impurities are co-crystallizing with the product.
-
Solution: This can happen if the impurities have similar solubility profiles or are present in high concentrations. A second crystallization step (recrystallization) is often necessary to achieve high purity. Ensure slow cooling to minimize the trapping of impurities in the crystal lattice.
-
-
Possible Cause 2: Mother liquor is trapped in the crystals.
-
Solution: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains dissolved impurities.[12]
-
Problem: Oily precipitate forms instead of crystals.
-
Possible Cause: The solubility of the fatty alcohol is too high in the chosen solvent, even at low temperatures.
-
Solution: This is known as "oiling out." Try using a more polar solvent or a solvent mixture. Seeding the solution with a few pure crystals of C24 fatty alcohol can sometimes promote proper crystal growth.
-
Fractional Vacuum Distillation
Problem: Poor separation of C24 fatty alcohol from other long-chain alcohols.
-
Possible Cause: The boiling points of the components are too close.
-
Solution: Very long-chain fatty alcohols can have very similar boiling points, making their separation by distillation challenging.[1][13] Increase the efficiency of the distillation column by using a longer packed column or a spinning band distillation apparatus. A very slow distillation rate is also crucial.
-
-
Possible Cause 2: The vacuum is not low enough.
-
Solution: A lower vacuum will decrease the boiling points of the components and can increase the difference in their relative volatilities, improving separation. Ensure all connections in your distillation setup are well-sealed to maintain a high vacuum.
-
Problem: The product is degrading or turning yellow.
-
Possible Cause: The distillation temperature is too high.
-
Solution: C24 fatty alcohols can be susceptible to thermal degradation at high temperatures. Use a high vacuum to lower the boiling point as much as possible. A wiped-film evaporator or short-path distillation apparatus can minimize the time the fatty alcohol spends at high temperatures.
-
Preparative Chromatography
Problem: Peak tailing in the chromatogram.
-
Possible Cause 1: Secondary interactions between the fatty alcohol and the stationary phase.
-
Solution: Fatty alcohols can interact with active sites on the stationary phase (e.g., silanol groups on silica gel), leading to tailing peaks.[14][15][16][17][18] This can be minimized by:
-
Adding a small amount of a polar modifier (like an acid or a base, depending on the analyte and stationary phase) to the mobile phase to block these active sites.
-
Using an end-capped column where the active silanol groups are deactivated.
-
-
-
Possible Cause 2: Column overload.
Problem: Low recovery of the purified C24 fatty alcohol.
-
Possible Cause 1: Irreversible adsorption onto the column.
-
Solution: The fatty alcohol may be strongly and irreversibly binding to the stationary phase. Try changing the mobile phase composition to increase its elution strength or consider a different stationary phase.
-
-
Possible Cause 2: The compound is not fully eluting.
-
Solution: After the main peak has eluted, flush the column with a very strong solvent to ensure all the product has been recovered before the next injection.
-
Data Presentation
| Purification Technique | Typical Purity | Typical Yield | Key Parameters to Control |
| Crystallization | 80-98%[2] | 30% (can be lower)[2] | Solvent selection, cooling rate, temperature gradient. |
| Fractional Vacuum Distillation | >95% | Moderate to High | Vacuum pressure, temperature, distillation rate. |
| Preparative HPLC | >99% | Low to Moderate | Stationary phase, mobile phase composition, sample load. |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol describes a general procedure for the solvent crystallization of C24 fatty alcohol.
Materials:
-
Crude C24 fatty alcohol
-
Crystallization solvent (e.g., ethanol, acetone, ethyl acetate, or mixtures)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Cooling bath (e.g., ice-water bath)
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude C24 fatty alcohol in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude C24 fatty alcohol in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until all the solid has dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in a cooling bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol outlines the general steps for purifying C24 fatty alcohol using fractional vacuum distillation.
Materials:
-
Crude C24 fatty alcohol
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flask, and vacuum adapter)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Cold trap
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample Loading: Charge the distillation flask with the crude C24 fatty alcohol.
-
Vacuum Application: Gradually apply vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump from volatile components.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: As the temperature rises, different components will begin to distill. Collect the fractions in separate receiving flasks based on the distillation temperature. The C24 fatty alcohol will distill at a specific temperature-pressure combination.
-
Shutdown: Once the C24 fatty alcohol fraction has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 3: Purification by Preparative HPLC
This protocol provides a general workflow for purifying C24 fatty alcohol using preparative HPLC.
Materials:
-
Crude C24 fatty alcohol dissolved in a suitable solvent
-
Preparative HPLC system (including a pump, injector, column, detector, and fraction collector)
-
Appropriate stationary phase (e.g., C18 for reversed-phase or silica for normal-phase)
-
HPLC-grade mobile phase solvents
Methodology:
-
Method Development: Develop a separation method on an analytical scale to determine the optimal stationary and mobile phases for separating the C24 fatty alcohol from its impurities.
-
Sample Preparation: Dissolve the crude C24 fatty alcohol in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the preparative HPLC column. The components will be separated as they pass through the column.
-
Fraction Collection: Monitor the elution of the compounds using the detector. Collect the fraction corresponding to the C24 fatty alcohol peak using a fraction collector.
-
Solvent Removal: Combine the collected fractions containing the pure C24 fatty alcohol and remove the solvent, typically using a rotary evaporator.
-
Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC method.
Visualizations
Caption: Workflow for the purification of C24 fatty alcohol by crystallization.
Caption: Workflow for the purification of C24 fatty alcohol by fractional vacuum distillation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US7217546B1 - Commercially viable process for high purity of fatty alcohol C24 to C36 and its cosmetic application for skin hair and nails - Google Patents [patents.google.com]
- 3. Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. rsc.org [rsc.org]
- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. acdlabs.com [acdlabs.com]
- 15. uhplcs.com [uhplcs.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. rssl.com [rssl.com]
Technical Support Center: Overcoming Peak Tailing in GC Analysis of Diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the Gas Chromatography (GC) analysis of diols.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
Peak tailing in the GC analysis of diols is a common issue that can compromise peak resolution and the accuracy of quantification. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
Isolating the Problem:
The first step is to determine if the peak tailing is specific to diols or a general system issue. Inject a non-polar compound, such as a hydrocarbon. If this peak also tails, it indicates a physical problem with the GC system. If only the diol peaks tail, the issue is likely due to chemical interactions between the diols and the GC system.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing diols?
Peak tailing for diols is primarily caused by their polar hydroxyl (-OH) groups interacting with active sites within the GC system. These interactions can occur at several points:
-
Active Sites in the Inlet: The inlet liner, particularly if it contains glass wool, can have silanol groups that interact with the diol's hydroxyl groups. Residue from previous injections can also create active sites.[1][2]
-
Column Activity: The stationary phase or the fused silica surface of the column can have active sites that lead to secondary interactions with the polar diols, causing peak tailing.[3][4]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume and turbulence in the sample path, leading to tailing for all peaks, including diols.[5][6][7]
-
Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites and causing peak distortion.[3][4]
-
Incompatible Stationary Phase: Using a stationary phase with a polarity that is not well-suited for diols can result in poor peak shape.[8]
Q2: How can I minimize active sites in the GC inlet?
Minimizing active sites in the inlet is crucial for obtaining symmetrical peaks for diols. Here are some effective strategies:
-
Use Deactivated Liners: Employ liners that have been treated to cap the active silanol groups. Ultra-inert liners are specifically designed for the analysis of active compounds and can significantly improve peak shape.
-
Regular Liner Replacement: Routinely inspect and replace the inlet liner to prevent the buildup of non-volatile residues that can act as active sites.[1]
-
Inlet Seal Maintenance: The inlet seal, often gold-plated, can also become contaminated. It should be replaced regularly, especially when installing a new column.[1]
-
Proper Septum Use: Use high-quality septa and replace them daily if the instrument is in heavy use to avoid septum particles from falling into the liner.[1]
Q3: What type of GC column is best for analyzing diols?
The choice of GC column depends on whether the diols are analyzed directly or after derivatization.
-
For Underivatized Diols:
-
Polar Columns: A traditional choice for polar compounds like diols is a polar stationary phase, such as one based on polyethylene glycol (PEG). However, unmodified PEG phases can still lead to tailing due to strong interactions with the hydroxyl groups. Look for specially modified polar phases that are designed to reduce these interactions.
-
Non-Polar Columns: A non-polar stationary phase, like those based on polydimethylsiloxane, can minimize interactions with the polar diols, potentially reducing tailing. However, this may also lead to decreased retention and may not provide the necessary selectivity for complex mixtures.
-
-
For Derivatized Diols: After derivatization (e.g., silylation), the diols become much less polar. A non-polar or mid-polar column is typically the best choice for separating these derivatives, often providing excellent peak shape and resolution.
Table 1: General GC Column Selection Guide for Diols
| Analyte Form | Recommended Stationary Phase Polarity | Common Phase Examples | Considerations |
| Underivatized Diols | Polar (modified) | Modified Polyethylene Glycol (e.g., WAX) | Provides good retention and selectivity but requires a highly deactivated column. |
| Underivatized Diols | Non-Polar | 5% Phenyl Polydimethylsiloxane | Reduces peak tailing due to minimal interaction but may have lower retention. |
| Derivatized Diols | Non-Polar to Intermediate | 5% or 35% Phenyl Polydimethylsiloxane | Excellent peak shape and resolution for less polar derivatives. |
Q4: What is derivatization and how can it help with peak tailing of diols?
Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method. For GC analysis of diols, derivatization is used to block the polar hydroxyl groups, thereby reducing their ability to interact with active sites in the GC system. This leads to several benefits:
-
Reduced Peak Tailing: By masking the polar functional groups, derivatization minimizes secondary interactions, resulting in more symmetrical peaks.[9]
-
Increased Volatility: The resulting derivatives are typically more volatile, allowing them to be analyzed at lower temperatures.[9]
-
Improved Thermal Stability: Derivatization can increase the thermal stability of the diols, preventing on-column degradation.[9]
The most common derivatization technique for diols is silylation , which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
Table 2: Impact of Derivatization on Diol Peak Shape (Illustrative)
| Parameter | Before Derivatization (Underivatized Diol) | After Derivatization (Silylated Diol) |
| Peak Shape | Tailing peak | Symmetrical Gaussian peak |
| Tailing Factor | > 1.5 | ~ 1.0 - 1.2 |
| Interaction with Active Sites | High | Low |
Experimental Protocols
Protocol 1: Silylation of Diols using BSTFA with TMCS
This protocol describes a general procedure for the silylation of diols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Diol sample
-
BSTFA + 1% TMCS (or other desired concentration)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas for evaporation (optional)
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, it must be dried completely as moisture will interfere with the derivatization reaction. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition:
-
Place a known amount of the dried diol sample (e.g., 0.1 - 1 mg) into a reaction vial.
-
Add a suitable solvent (e.g., 100 µL of anhydrous pyridine) to dissolve the sample.
-
Add the silylating reagent. A common approach is to add a 2-fold molar excess of BSTFA relative to the number of active hydrogens on the diol. For example, for a diol with two hydroxyl groups, add at least a 4:1 molar ratio of BSTFA to the diol. A typical volume might be 100 µL of BSTFA + 1% TMCS.
-
-
Reaction:
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at a specific temperature for a set duration. Common conditions are 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally for the specific diols being analyzed.
-
-
Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC. If necessary, the sample can be diluted with an appropriate solvent before injection.
-
Logical Relationship of Derivatization:
Caption: The process of derivatization to improve the chromatographic properties of diols.
Protocol 2: GC System Conditioning
Regular conditioning of the GC column is essential to remove contaminants and ensure a consistently inert surface.
Procedure:
-
Disconnect the Column from the Detector: This prevents contamination of the detector during the conditioning process.
-
Set a Low Carrier Gas Flow: Set the carrier gas flow rate to a low value (e.g., 1-2 mL/min).
-
Temperature Program:
-
Start at a low temperature (e.g., 40-50°C) and hold for 10-15 minutes.
-
Ramp the temperature at a rate of 5-10°C/min to about 20°C above the final temperature of your analytical method, but do not exceed the column's maximum operating temperature.
-
Hold at this temperature for 1-2 hours.
-
-
Cool Down and Reconnect:
-
Allow the oven to cool down completely.
-
Reconnect the column to the detector.
-
Perform a blank run to ensure the baseline is stable and free of ghost peaks.
-
By following these troubleshooting guides and protocols, you can effectively address the challenges of peak tailing in the GC analysis of diols, leading to more accurate and reliable results in your research and development activities.
References
- 1. shimadzu.com [shimadzu.com]
- 2. A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trajanscimed.com [trajanscimed.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 8. fishersci.ca [fishersci.ca]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Lipid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of lipid isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Poor or No Resolution of Positional or Geometric (cis/trans) Isomers
This is one of the most common challenges in lipid analysis. Isomers often have very similar physicochemical properties, making them difficult to separate.
-
Possible Cause 1: Incorrect Stationary Phase/Mobile Phase Combination.
-
Solution: The choice of chromatography mode is critical. For separating isomers based on the number, position, and geometry of double bonds, Silver Ion HPLC (Ag-HPLC) is a powerful technique.[1][2] For separating lipid classes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.[3][4] Reversed-phase (RP) chromatography is most popular for separating multiple lipid species within the same class based on fatty acyl chain length and unsaturation.[3]
-
-
Possible Cause 2: Mobile Phase Composition is Not Optimal.
-
Solution (Ag-HPLC): The mobile phase in Ag-HPLC typically consists of a non-polar solvent like hexane with a small amount of a polar modifier. Acetonitrile is a common modifier, and its concentration is a key parameter to adjust.[5][6] For example, isocratic solvent systems of 0.3% to 0.7% acetonitrile in hexane have been used effectively.[6] Increasing the modifier concentration generally reduces retention times. Toluene can also be used in the mobile phase and has shown excellent results for separating unsaturated hydrocarbon isomers.[1]
-
Solution (Reversed-Phase): Gradient elution using water-acetonitrile-isopropanol is a widely used mobile phase system.[3] Methanol can also be incorporated.[3] The ratio of these solvents must be carefully optimized to achieve separation.
-
Solution (HILIC): HILIC mobile phases usually consist of acetonitrile and an aqueous buffer, such as ammonium formate or ammonium acetate.[3][7] The pH of the mobile phase is a critical parameter as it can affect the charge state of both the lipid headgroups and the stationary phase, influencing retention and peak shape.[3][7]
-
-
Possible Cause 3: Column Temperature is Not Optimized.
-
Solution (Ag-HPLC): Uniquely for Ag-HPLC with hexane-based mobile phases, lower temperatures can lead to faster elution times and improved resolution for unsaturated fatty acid and triacylglycerol isomers.[2][6] It is crucial to control the column temperature, as fluctuations can cause significant retention time drift.[1][8] Temperatures ranging from -20°C to 40°C have been explored, with the optimal temperature depending on the specific isomers.[2][6]
-
Problem: Peak Tailing or Broadening
Poor peak shape can compromise resolution and quantification.
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
Solution: For silica-based columns, acidic silanol groups can interact with polar lipid headgroups, causing tailing. Tuning the mobile phase pH can help suppress this interaction.[3][9] Adding mobile phase additives like triethylamine (TEA) can also block active silanol sites, though this is less necessary with modern high-purity silica columns.[10]
-
-
Possible Cause 2: Inappropriate Mobile Phase pH for Analyte.
-
Solution: The pH of the mobile phase should be controlled to ensure a uniform ionization state for the lipid analytes.[3][11] If a lipid can exist in both a charged and neutral form at the mobile phase pH, it can lead to peak broadening and tailing.[3] Using buffers like ammonium acetate or formate helps maintain a stable pH.[12] For acidic lipids in HILIC, optimizing the pH and buffer concentration is essential for good peak shape.[13][14]
-
-
Possible Cause 3: Interaction with HPLC System Components.
Mobile Phase Optimization Workflow
Optimizing the mobile phase is an iterative process. The following workflow provides a systematic approach to developing a robust separation method.
Caption: Workflow for optimizing HPLC mobile phase for lipid isomer separation.
Frequently Asked Questions (FAQs)
Q1: Which chromatography mode is best for my lipid isomers?
-
Reversed-Phase (RP) HPLC: This is the most popular choice for general lipid profiling. It separates lipids within the same class based on their hydrophobicity (i.e., acyl chain length and number of double bonds).[3] C30 columns are often preferred over C18 for samples with very long-chain, hydrophobic lipids.[3]
-
Silver-Ion (Ag-HPLC): This is the gold standard for separating isomers based on the number, geometry (cis/trans), and position of double bonds.[1][2][5] The silver ions on the stationary phase interact with the π-electrons of the double bonds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides separation based on the polarity of the lipid headgroup, making it ideal for separating different lipid classes (e.g., PC, PE, PS).[3][4][7] It is generally not suitable for separating isomers that differ only in their fatty acid chains.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase and is an excellent alternative for separating both polar and non-polar lipid isomers, often with higher speed and efficiency than HPLC.[15][16][17] It is particularly effective for separating triglyceride regioisomers.[18]
Q2: What are common mobile phase additives and why are they used?
Mobile phase additives, or modifiers, are crucial for improving peak shape, adjusting selectivity, and ensuring compatibility with mass spectrometry.[12]
-
Buffers (Ammonium Acetate/Formate): Used in RP and HILIC to control the mobile phase pH.[3][12] This is critical for ionizable lipids like phospholipids to ensure they are in a consistent charge state, preventing peak broadening.[3] Concentrations typically range from 5-20 mM.[12][13]
-
Acids (Formic Acid/Acetic Acid): Often used with ammonium buffers to fine-tune the pH.[12][19] They can also improve ionization efficiency in ESI-MS.
-
Polar Organic Solvents (Acetonitrile/Methanol/Isopropanol): These are the primary components mixed with aqueous phases in RP and HILIC to control the overall polarity of the mobile phase and elute the lipids from the column.[3][11] Acetonitrile is often favored in Ag-HPLC as the polar modifier in a non-polar solvent like hexane.[5][6]
Q3: How does column temperature affect the separation of lipid isomers?
Temperature is a critical parameter that influences viscosity, solubility, and the kinetics of interaction between the analyte and the stationary phase.
-
In Reversed-Phase and HILIC , increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times. However, it can also alter selectivity. A stable column temperature, maintained by a column oven, is essential for reproducible results.[8]
-
In Ag-HPLC , the effect is often counterintuitive. For hexane/acetonitrile mobile phases, decreasing the column temperature can decrease retention times for unsaturated lipids.[2][6] This is because the stability of the silver-π electron complex is temperature-dependent. This parameter can be used effectively to optimize resolutions.[6]
Q4: Should I use an isocratic or gradient elution?
-
Isocratic elution (constant mobile phase composition) is simpler and can be used when separating a few isomers with similar properties.[20] For example, a simple isocratic mobile phase of hexane with a low percentage of acetonitrile can be used in Ag-HPLC to separate cis/trans fatty acid methyl esters (FAMEs).[5]
-
Gradient elution (mobile phase composition changes over time) is necessary for complex samples containing lipids with a wide range of polarities or when separating many different isomers in a single run.[11][20] For instance, a typical reversed-phase lipidomics method will start with a high percentage of aqueous solvent and gradually increase the organic solvent percentage to elute highly non-polar lipids like triacylglycerols.[3]
Data and Protocols
Table 1: Example Mobile Phase Compositions for Lipid Isomer Separations
| Chromatography Mode | Lipid Type | Stationary Phase | Mobile Phase Composition | Reference |
| Ag-HPLC | Fatty Acid Methyl Esters (FAMEs) | Silver-Ion Column | Isocratic: 0.08% Acetonitrile in Hexane | [5] |
| Ag-HPLC | Triacylglycerol (TAG) Isomers | Silver-Ion Column | Isocratic: 1.0% or 1.5% Acetonitrile in Hexane | [2] |
| Reversed-Phase | General Lipidomics | C18 or C30 | Gradient: Water/Acetonitrile/Isopropanol with 10 mM Ammonium Formate | [3][19] |
| HILIC | Phospholipid Classes | Silica or Diol Column | Gradient: Acetonitrile and 40 mM aqueous Ammonium Acetate buffer | [7][14] |
| SFC | Triacylglycerol (TAG) Regioisomers | Chiral Column | Supercritical CO₂ with Methanol as modifier | [18][21] |
Protocol: General Method for Silver-Ion HPLC Separation of Fatty Acid Isomers
This protocol provides a starting point for separating cis/trans and positional fatty acid isomers, typically as fatty acid methyl esters (FAMEs).
-
Column: Use a commercially available silver-ion HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade hexane and acetonitrile. A typical starting concentration is 0.1% to 1.0% acetonitrile in hexane (v/v).[5] The mobile phase must be thoroughly degassed.
-
System Setup:
-
Sample Preparation: Dissolve FAME standards or samples in the mobile phase or pure hexane.
-
Injection and Elution:
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Run the separation using an isocratic elution at a flow rate of 1.0 - 2.0 mL/min.
-
Detection is typically performed using a UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Optimization:
-
If resolution is poor, decrease the percentage of acetonitrile in the mobile phase to increase retention and improve separation.
-
Alternatively, adjust the column temperature. Systematically test temperatures from 25°C down to 0°C to find the optimal balance between resolution and run time.[6]
-
Troubleshooting Flowchart
This diagram outlines a logical process for diagnosing and solving common HPLC problems during lipid analysis.
Caption: A troubleshooting decision tree for common HPLC issues in lipid analysis.
References
- 1. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons [mdpi.com]
- 2. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry method for quantification of five phospholipid classes in various matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. mastelf.com [mastelf.com]
- 10. hplc.eu [hplc.eu]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. escholarship.org [escholarship.org]
- 13. holcapek.upce.cz [holcapek.upce.cz]
- 14. metabolomicscentre.nl [metabolomicscentre.nl]
- 15. researchgate.net [researchgate.net]
- 16. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
"stability issues of 20-Tetracosene-1,18-diol in storage"
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 20-Tetracosene-1,18-diol in storage?
A1: The primary stability concerns for this compound stem from its unsaturated nature (a carbon-carbon double bond) and the presence of two hydroxyl groups. The main degradation pathways to be aware of are:
-
Oxidation: The double bond and the allylic carbons (adjacent to the double bond) are susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of hydroperoxides, epoxides, aldehydes, ketones, and carboxylic acids. The alcohol groups themselves can also be oxidized.
-
Isomerization: The double bond may undergo cis-trans isomerization, particularly when exposed to heat, light, or acidic/basic conditions.
-
Polymerization: Under certain conditions, unsaturated compounds can undergo polymerization.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. For long-term storage, -20°C to -80°C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Form: Store as a solid if possible. If in solution, use a dry, aprotic solvent.
Q3: I observe unexpected peaks in my analytical chromatogram (HPLC/GC-MS) after storing this compound. What could they be?
A3: Unexpected peaks are likely degradation products. Depending on the storage conditions and the analytical method, these could include:
-
Oxidized derivatives (e.g., aldehydes, ketones, epoxides).
-
Isomers of the parent compound.
-
Products of cleavage at the double bond.
It is recommended to use mass spectrometry to identify the molecular weights of these impurities to help elucidate their structures.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ A2).
-
Assess Purity: Re-analyze the purity of your stock using a suitable analytical method (e.g., HPLC-UV, GC-MS). Compare the results with the initial certificate of analysis or data from a freshly opened sample.
-
Prepare Fresh Solutions: If the compound is stored in solution, prepare fresh solutions from a solid stock for your experiments.
-
Consider Solvent Effects: If you are using a protic solvent, consider switching to a dry, aprotic solvent for storage.
-
Issue 2: Appearance of a Precipitate in a Solution of this compound
-
Possible Cause 1: Poor solubility at the storage temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature to see if the precipitate redissolves.
-
Consider using a different solvent or a lower concentration.
-
-
Possible Cause 2: Formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Analyze the supernatant and, if possible, the precipitate separately to identify the components.
-
If degradation is confirmed, discard the stock and obtain a fresh sample.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Protected from light (Amber vial) | Prevents light-induced degradation and isomerization. |
| Form | Solid (lyophilized powder) | Generally more stable than solutions. |
| Solvent (if in solution) | Dry, Aprotic Solvents (e.g., Anhydrous THF, Dichloromethane) | Minimizes solvent-mediated degradation. |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products | Analytical Signature |
| Oxidation at Double Bond | Epoxides, Aldehydes, Carboxylic Acids | Change in retention time, new peaks with characteristic mass fragments in MS. |
| Oxidation of Alcohol Groups | Aldehydes, Ketones, Carboxylic Acids | Change in polarity and retention time. |
| Isomerization | Geometric Isomers (cis/trans) | May show a new peak with a similar mass spectrum but different retention time. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by GC-MS
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a suitable solvent (e.g., anhydrous pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Program: 150°C hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-800.
-
-
Data Analysis:
-
Integrate the peak corresponding to the derivatized this compound.
-
Identify and integrate any new peaks that appear over time under specific storage conditions.
-
Calculate the percentage of the parent compound remaining to assess stability.
-
Mandatory Visualizations
Caption: Potential oxidative degradation pathways for this compound.
Technical Support Center: Preventing Oxidation of Unsaturated Fatty Alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the oxidation of unsaturated fatty alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my unsaturated fatty alcohol is oxidizing?
A1: The first indicators of oxidation are often subtle sensory changes. You might notice a faint "off-odor," which can be described as rancid, grassy, or painty. Visually, a slight yellowing of the material may occur. For quantitative assessment, an increase in the Peroxide Value (PV) is the primary indicator of initial oxidation.
Q2: I've stored my unsaturated fatty alcohol under refrigeration. Why is it still showing signs of oxidation?
A2: While low temperatures slow down the rate of oxidation, they do not entirely prevent it.[1] Several other factors can contribute to oxidation even under refrigeration:
-
Oxygen Exposure: If the container is not properly sealed or has a large headspace of air, oxidation can still occur. It is recommended to store samples under an inert gas like nitrogen or argon.
-
Light Exposure: Even the brief, intermittent light exposure from a refrigerator door opening can initiate oxidative processes over time. Always use amber or opaque containers.
-
Contaminants: The presence of trace metals (e.g., iron, copper) from glassware or spatulas can act as pro-oxidants, catalyzing the oxidation process. Ensure all equipment is scrupulously clean.
Q3: Can I use any antioxidant to protect my unsaturated fatty alcohol?
A3: While many antioxidants can offer some level of protection, their effectiveness can vary depending on the specific unsaturated fatty alcohol and the experimental conditions. Antioxidants are generally categorized as synthetic (e.g., BHT, BHA, TBHQ) or natural (e.g., tocopherols, rosemary extract). Synthetic antioxidants are often more potent at lower concentrations, but natural antioxidants may be preferred for certain applications. It is advisable to perform a small-scale study to determine the most effective antioxidant and its optimal concentration for your specific application.
Q4: My TBARS assay results are inconsistent. What could be the cause?
A4: Inconsistent TBARS assay results can arise from several factors:
-
Sample Matrix Interference: Complex biological samples can have components that interfere with the assay, leading to a non-linear baseline.
-
Reagent Instability: The thiobarbituric acid (TBA) reagent can be unstable. It should be freshly prepared and protected from light.
-
Incomplete Reaction: Ensure that the incubation temperature and time are strictly controlled as specified in the protocol to allow for complete color development.
-
Pipetting Errors: The assay is sensitive to small volume variations. Use calibrated pipettes and ensure thorough mixing.
Q5: How long can I expect my unsaturated fatty alcohol to remain stable?
A5: The shelf-life of an unsaturated fatty alcohol is highly dependent on its degree of unsaturation, storage conditions, and the presence of antioxidants. Highly polyunsaturated alcohols will oxidize more rapidly than monounsaturated ones. When stored properly under an inert atmosphere, in the dark, at low temperatures, and with an appropriate antioxidant, the stability can range from months to years. Regular monitoring with methods like Peroxide Value determination is recommended to track its stability over time.
Troubleshooting Guides
Issue 1: Rapid Increase in Peroxide Value (PV)
| Potential Cause | Troubleshooting Step |
| Improper Storage | 1. Check Headspace: Minimize the air in the container by using a smaller vessel or by blanketing the sample with an inert gas (nitrogen or argon) before sealing. 2. Light Protection: Transfer the sample to an amber or opaque container and store it in a dark location. 3. Temperature Control: Ensure the sample is stored at the recommended low temperature and minimize temperature fluctuations. |
| Contamination | 1. Metal Contaminants: Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers that may leach pro-oxidant metals. Consider using a chelating agent like EDTA at a low concentration. 2. Cross-Contamination: Ensure that all glassware is thoroughly cleaned and rinsed to remove any residual oxidizing agents. |
| Ineffective Antioxidant | 1. Re-evaluate Antioxidant Choice: The current antioxidant may not be optimal for your specific unsaturated fatty alcohol. Consult the data table below to select a more appropriate one. 2. Check Antioxidant Concentration: The concentration of the antioxidant may be too low. Perform a dose-response experiment to determine the optimal concentration. 3. Antioxidant Degradation: Ensure the antioxidant stock solution has not degraded. Prepare fresh solutions as needed. |
Issue 2: Development of Off-Odors or Color Change
| Potential Cause | Troubleshooting Step |
| Advanced Oxidation | 1. Measure Secondary Oxidation Products: The presence of off-odors indicates the formation of secondary oxidation products like aldehydes. Perform a TBARS or p-Anisidine Value (p-AV) assay to quantify the extent of secondary oxidation. 2. Consider Sample Unsuitability: If significant secondary oxidation has occurred, the sample may no longer be suitable for its intended use, as these byproducts can be reactive. |
| Reaction with Container | 1. Check Container Material: Ensure the storage container is made of an inert material (e.g., borosilicate glass) that does not react with the unsaturated fatty alcohol. 2. Liner/Seal Integrity: Verify that the cap liner is also made of an inert material and is not degrading into the sample. |
Quantitative Data Presentation
Table 1: Comparative Efficacy of Common Antioxidants in Extending the Induction Period of Unsaturated Fatty Alcohols.
| Antioxidant | Typical Concentration Range (ppm) | Mechanism of Action | Relative Efficacy (Induction Period Extension) | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 100 - 200 | Free Radical Scavenger | +++ | Highly effective and cost-efficient. Some regulatory restrictions in certain applications. |
| Butylated Hydroxyanisole (BHA) | 100 - 200 | Free Radical Scavenger | +++ | Often used in combination with BHT for synergistic effects. |
| tert-Butylhydroquinone (TBHQ) | 100 - 200 | Free Radical Scavenger | ++++ | Very effective, particularly in polyunsaturated systems. Can cause discoloration in the presence of iron. |
| α-Tocopherol (Vitamin E) | 200 - 1000 | Free Radical Scavenger | ++ | Natural antioxidant. Can become a pro-oxidant at high concentrations or in the absence of synergists like ascorbic acid. |
| Ascorbyl Palmitate | 200 - 500 | Free Radical Scavenger & Oxygen Scavenger | ++ | Acts synergistically with tocopherols to regenerate them. |
| Rosemary Extract | 500 - 2000 | Free Radical Scavenger & Metal Chelator | ++ | Natural antioxidant with multiple active components (e.g., carnosic acid). Can impart a slight odor/flavor. |
| Citric Acid | 100 - 300 | Metal Chelator | + | Not a primary antioxidant but is a powerful synergist by chelating pro-oxidant metal ions. |
Efficacy ratings are generalized and can vary based on the specific unsaturated fatty alcohol, temperature, and presence of other substances.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method determines the concentration of hydroperoxides, the primary products of lipid oxidation.
Materials:
-
Glacial Acetic Acid
-
Chloroform
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch solution (indicator)
-
Sample of unsaturated fatty alcohol
Procedure:
-
Accurately weigh approximately 5 g of the unsaturated fatty alcohol sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform to the flask. Swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for exactly one minute, and then add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of 1% starch solution. The solution will turn a dark blue color.
-
Continue the titration with Na₂S₂O₃, adding it dropwise until the blue color just disappears.
-
Record the volume of Na₂S₂O₃ used.
-
Perform a blank determination using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation.
Materials:
-
Thiobarbituric Acid (TBA) reagent: 0.375% (w/v) TBA in 0.25 M HCl.
-
Trichloroacetic Acid (TCA) solution: 15% (w/v) in deionized water.
-
Butylated Hydroxytoluene (BHT) solution: 2% (w/v) in ethanol.
-
MDA standard solution (e.g., from 1,1,3,3-tetramethoxypropane).
-
Sample of unsaturated fatty alcohol.
Procedure:
-
Prepare samples by accurately weighing a suitable amount of the fatty alcohol and dissolving it in a solvent to a known concentration.
-
To a test tube, add 1 mL of the sample solution.
-
Add 2 mL of the TBA/TCA reagent and 50 µL of the BHT solution (to prevent further oxidation during the assay).
-
Vortex the mixture thoroughly.
-
Incubate the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes in an ice bath for 10 minutes to stop the reaction.
-
Centrifuge the tubes at 3000 rpm for 15 minutes.
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance at 532 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of the MDA standard.
Calculation: Determine the concentration of TBARS in the sample by comparing its absorbance to the MDA standard curve. Results are typically expressed as nmol MDA equivalents per mg of sample.
Protocol 3: Assessing Antioxidant Efficacy
This protocol outlines a method to compare the effectiveness of different antioxidants in preventing the oxidation of an unsaturated fatty alcohol.
Materials:
-
Unsaturated fatty alcohol substrate.
-
A selection of antioxidants to be tested (e.g., BHT, BHA, α-tocopherol).
-
Incubator or oven set to a controlled, elevated temperature (e.g., 60°C) to accelerate oxidation.
-
Reagents and equipment for Peroxide Value (PV) determination (see Protocol 1).
Procedure:
-
Prepare stock solutions of each antioxidant at a known concentration in a suitable solvent.
-
Label a series of identical, clean, amber glass vials.
-
Aliquot a precise amount of the unsaturated fatty alcohol into each vial.
-
Spike the samples with the different antioxidants to achieve the desired final concentrations (e.g., 200 ppm). Include a control sample with no added antioxidant.
-
If using a solvent for the antioxidant stocks, add the same amount of solvent to the control sample. Gently evaporate the solvent under a stream of nitrogen if necessary.
-
Cap the vials tightly and place them in the incubator at the chosen accelerated temperature.
-
At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one vial for each antioxidant and the control from the incubator.
-
Allow the vials to cool to room temperature.
-
Determine the Peroxide Value (PV) for each sample according to Protocol 1.
-
Plot the PV versus time for each antioxidant and the control. The "induction period" is the time it takes for the PV to rise sharply. A longer induction period indicates a more effective antioxidant.
Visualizations
Caption: The autoxidation of unsaturated fatty alcohols proceeds via a free radical chain reaction involving initiation, propagation, and termination steps.
Caption: Antioxidants work by scavenging free radicals or chelating pro-oxidant metals.
References
"troubleshooting derivatization reactions for fatty alcohols"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of fatty alcohols for analytical purposes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the derivatization of fatty alcohols for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Q1: My derivatization reaction is incomplete, leading to low product yield. What are the common causes and how can I resolve this?
A1: Incomplete derivatization is a frequent issue that can be caused by several factors:
-
Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion. For instance, with pentafluorobenzoyl (PFBoyl) derivatization, shorter reaction times can be insufficient.[1] It's crucial to optimize both the temperature and duration for your specific analytes and reagents. For PFBoyl-derivatization of fatty alcohols, optimal conditions have been identified as 60 °C for 45 minutes.[1][2] For silylation with reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA), heating at 60°C for 30-60 minutes is common.[3][4]
-
Presence of Water: Many derivatization reagents, particularly silylating agents and those used for esterification, are sensitive to moisture.[4][5][6] Water in the sample or solvent can consume the reagent and prevent the reaction from completing.[5][6][7] Ensure that all glassware is dry and use anhydrous solvents.[6] A water scavenger, such as 2,2-dimethoxypropane, can be added to the reaction mixture.
-
Reagent Quality and Quantity: The derivatization reagent may have degraded due to improper storage.[5] It is important to use high-quality reagents and adhere to storage recommendations.[5] Additionally, an insufficient amount of reagent will lead to an incomplete reaction. A significant molar excess of the derivatizing agent is typically recommended.
-
Sample Matrix Effects: Components in a complex sample matrix can interfere with the reaction. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.
Q2: I am observing extraneous peaks from reagent byproducts or side reactions in my chromatogram. How can these be minimized?
A2: The presence of reagent-related artifacts and byproducts can interfere with analyte detection.[1][2] A post-derivatization cleanup step is often effective. For example, after PFBoyl derivatization, a solvent extraction with dichloromethane-water or methyl tert-butyl ether (MTBE)-water can successfully reduce reagent-related noise and improve signal-to-noise ratios.[1] For esterification reactions, a wash step with water or a saturated sodium bicarbonate solution followed by extraction into a non-polar solvent like hexane is critical to remove the catalyst and excess reagent.
Q3: The sensitivity of my analysis is poor even after derivatization. How can I improve my detection limits?
A3: Low sensitivity can stem from several sources. The choice of derivatizing agent is critical and should be matched to your analytical instrument.
-
For GC-MS with Electron Capture Negative Ion Chemical Ionization (ECNICI-MS): Pentafluorobenzoyl (PFBoyl) derivatization is frequently used for sensitive detection of fatty alcohols.[1][2]
-
For HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS): Derivatization is used to add a permanent charge to the fatty alcohol, which improves ionization efficiency.[8][9][10][11] Reagents like 2-fluoro-N-methylpyridinium p-toluenesulfonate or 2-sulfobenzoic anhydride can be used to introduce a charged group, allowing for uniform ionization of all species.[8][9][11][12]
-
Reaction Optimization: As mentioned in Q1, ensuring the derivatization reaction goes to completion by optimizing time, temperature, and reagent concentration is crucial for maximizing the signal.
Q4: My silyl ether derivatives appear to be unstable and hydrolyze before or during analysis. How can I prevent this?
A4: Silyl ethers are susceptible to hydrolysis, especially in the presence of moisture or acidic conditions. To ensure their stability:
-
Maintain Anhydrous Conditions: It is critical to work under strictly anhydrous conditions. This includes using dry solvents, reagents, and glassware, and minimizing exposure of the sample to atmospheric moisture.[6]
-
Proper Sample Handling: After derivatization, the sample should be analyzed as soon as possible. If storage is necessary, it should be in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Silylating Reagent: The stability of the silyl ether depends on the steric bulk of the silyl group. More sterically hindered silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) are more stable to hydrolysis than less hindered ones (e.g., trimethylsilyl, TMS).[13]
Data Presentation
Table 1: Recommended Derivatization Conditions for Fatty Alcohols
| Derivatization Method | Reagent(s) | Typical Temperature | Typical Time | Key Considerations |
| Pentafluorobenzoyl (PFBoyl) Esterification | Pentafluorobenzoyl chloride (PFBoylCl) | 60 °C | 45 min | Optimal for sensitive detection by GC/ECNICI-MS.[1][2] Post-derivatization extraction is recommended to remove reagent artifacts.[1] |
| Silylation | BSTFA or MSTFA (+1% TMCS) | 60 °C | 30 - 60 min | A common method for GC analysis.[3][4] Highly sensitive to moisture.[4] |
| Esterification (FAMEs) | Boron trifluoride (BF3) in Methanol (14%) | 50 - 60 °C | ~60 min | A standard method for converting fatty acids to FAMEs, adaptable for fatty alcohols.[4] Requires anhydrous conditions.[4] |
| Charge-Tagging for LC-MS | 2-sulfobenzoic anhydride | Mild Conditions | Not specified | Improves ESI-MS detection by adding a permanent sulfonic acid group.[8][9][11] |
| Charge-Tagging for LC-MS | Pyridine and Thionyl Chloride | Not specified | Not specified | Generates permanently charged pyridinium tags on hydroxyl groups for enhanced ESI-MS sensitivity.[10] |
Table 2: Common Derivatizing Agents for Fatty Alcohols
| Agent Class | Example Reagent | Primary Application | Advantages | Disadvantages |
| Silylating Agents | BSTFA, MSTFA, TMCS | GC Analysis | Forms volatile and thermally stable derivatives.[4][14] | Derivatives are moisture-sensitive and can hydrolyze.[13] |
| Acylating Agents | Pentafluorobenzoyl chloride (PFBoylCl) | GC-ECNICI-MS | Creates derivatives with high electron affinity for sensitive detection.[1][2] | Reagent can be corrosive and produce artifacts.[1] |
| Alkylating Agents (Esterification) | BF3-Methanol, HCl-Methanol | GC Analysis | Produces stable ester derivatives.[5][6] | Reaction can be hindered by water.[5][6][7] |
| Charge-Tagging Agents | 2-sulfobenzoic anhydride, Pyridine/Thionyl Chloride | LC-MS Analysis | Adds a permanent charge, enhancing ESI efficiency and detection.[8][10] | Can add complexity to the sample preparation workflow.[12] |
Experimental Protocols
Protocol 1: Silylation of Fatty Alcohols using BSTFA with 1% TMCS
This protocol is a general guideline for preparing trimethylsilyl (TMS) derivatives of fatty alcohols for GC analysis.
-
Sample Preparation: Weigh 1-5 mg of the fatty alcohol sample into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[4]
-
Reaction: Tightly cap the vessel and vortex for 10-15 seconds. Heat the mixture at 60 °C for 30-60 minutes in a heating block or oven.[3][4]
-
Analysis: After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane) if necessary and is then ready for direct injection into the GC-MS.
Protocol 2: Esterification using Boron Trifluoride-Methanol
This protocol is adapted from methods for fatty acid methyl ester (FAME) synthesis and is suitable for forming methyl esters from fatty alcohols for GC analysis.
-
Sample Preparation: Place 1-25 mg of the lipid sample containing fatty alcohols into a reaction vessel.
-
Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol.[4]
-
Reaction: Cap the vessel tightly and heat at 60 °C for approximately 60 minutes.[4]
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously for 30 seconds to extract the fatty acid methyl esters into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial, ensuring no water is transferred. This can be done by passing the organic layer through a small column of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC analysis.
Mandatory Visualization
References
- 1. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. aocs.org [aocs.org]
- 7. gcms.cz [gcms.cz]
- 8. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Alcohol trace analysis with BSTFA and GC-MS - Chromatography Forum [chromforum.org]
Technical Support Center: Matrix Effects in Mass Spectrometry of Environmental Lipid Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mass spectrometry of environmental lipid samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of mass spectrometry of environmental lipid samples?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In environmental lipidomics, complex matrices like soil, sediment, and water contain numerous substances (e.g., salts, proteins, humic acids, and other lipids) that can interfere with the ionization of the target lipid analytes in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analysis.[1][2][3]
Q2: What are the common causes of matrix effects in environmental lipid analysis?
A: The primary causes of matrix effects in environmental lipid analysis include:
-
Co-eluting Endogenous Lipids: High concentrations of other lipids in the sample can compete with the target analytes for ionization.[4]
-
Salts: Environmental samples, particularly from marine or brackish waters, can have high salt content, which can suppress the ionization of analytes.[5]
-
Humic and Fulvic Acids: These complex organic molecules are abundant in soil and sediment and can significantly suppress the analyte signal.
-
Proteins and Peptides: Biological components from microorganisms or plant and animal residues in the sample can interfere with ionization.
-
Sample Collection and Preparation Artifacts: Contaminants from collection vials, solvents, and plasticware can introduce interfering compounds.[6]
Q3: What are the consequences of unaddressed matrix effects on my results?
A: Unaddressed matrix effects can have severe consequences for your data, including:
-
Inaccurate Quantification: Ion suppression or enhancement leads to underestimation or overestimation of the true analyte concentration.[1][3]
-
Poor Reproducibility: The extent of matrix effects can vary between samples, leading to high variability in your results.[1]
-
Decreased Sensitivity: Ion suppression can reduce the signal-to-noise ratio, making it difficult to detect low-abundance lipids.[1][4]
-
Compromised Method Validation: Matrix effects can lead to failure in meeting validation criteria for linearity, accuracy, and precision.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of environmental lipid samples.
Problem 1: Poor reproducibility of results between replicate injections or different samples.
-
Possible Cause: Inconsistent matrix effects across samples. The composition of environmental matrices can be highly heterogeneous.
-
Solution:
-
Incorporate Stable Isotope-Labeled Internal Standards: These standards are chemically identical to the analyte but have a different mass. They experience the same matrix effects as the analyte, allowing for accurate normalization and correction of the signal.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.
-
Improve Sample Homogenization: Ensure your samples are thoroughly homogenized before extraction to minimize variability in the matrix composition.
-
Problem 2: Low signal intensity or complete signal loss for target analytes (Ion Suppression).
-
Possible Cause: High concentration of co-eluting matrix components, such as phospholipids, salts, or humic acids, are suppressing the ionization of your target lipids.[1][3][7]
-
Solution:
-
Optimize Sample Preparation: Implement a more rigorous cleanup procedure to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively isolate lipids of interest while removing interferents.[2]
-
Chromatographic Separation: Modify your liquid chromatography (LC) method to improve the separation of your target analytes from the matrix components. This can involve changing the column chemistry, mobile phase composition, or gradient profile.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also reduce the analyte signal, so it's a trade-off that needs to be evaluated.[8]
-
Change Ionization Source/Polarity: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2] Switching between positive and negative ionization modes can also sometimes mitigate interference.[2]
-
Problem 3: Unusually high signal intensity for target analytes (Ion Enhancement).
-
Possible Cause: Co-eluting matrix components are enhancing the ionization of your target lipids. This is less common than ion suppression but can still lead to inaccurate quantification.
-
Solution:
-
Improve Sample Cleanup: Similar to addressing ion suppression, enhancing your sample preparation protocol with techniques like SPE or LLE can remove the compounds causing ion enhancement.
-
Chromatographic Optimization: Adjust your LC method to separate the analytes from the enhancing matrix components.
-
Quantitative Data on Mitigation Strategies
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.
Table 1: Comparison of Lipid Extraction Efficiencies for Environmental-Like Matrices.
| Extraction Method | Matrix Type | Lipid Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| Folch | Marine Tissue (<2% lipid) | ~95-100% | High recovery for a broad range of lipids. | Uses chlorinated solvents, more time-consuming. | [9][10][11] |
| Marine Tissue (>2% lipid) | Can be significantly higher than Bligh & Dyer. | [10][11] | |||
| Bligh & Dyer | Marine Tissue (<2% lipid) | ~95-100% | Faster than Folch, uses less solvent. | Underestimates lipids in high-fat samples. | [9][10][11] |
| Marine Tissue (>2% lipid) | Can underestimate by up to 50%. | [10] | |||
| Liquid-Liquid Extraction (Hexane) | Sewage Sludge | Highest lipid yield compared to other solvents. | Does not require sample drying. | May require multiple extraction stages. | [12] |
Experimental Protocols
Protocol 1: Detailed Liquid-Liquid Extraction (LLE) for Lipids from Sediment Samples
This protocol is adapted from established methods for lipid extraction from sediment.
Materials:
-
Homogenized sediment sample (5g)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sonicator
-
Centrifuge and centrifuge tubes
-
Glass wool (annealed)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh 5g of oven-dried (60°C for 48 hours) and homogenized sediment into a centrifuge tube.
-
First Extraction:
-
Repeat Extractions: Repeat the extraction process (steps 2a-2d) two more times, combining the supernatants.[13]
-
Solvent Evaporation: Filter the combined solvent extract through annealed glass wool to remove any remaining particulates. Evaporate the solvent under a gentle stream of nitrogen.[13]
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation
This protocol provides a general framework for separating lipid classes from a total lipid extract.
Materials:
-
Total lipid extract (from Protocol 1)
-
Silica gel SPE cartridge
-
Hexane
-
Dichloromethane (DCM)
-
Acetone
-
Methanol (MeOH)
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the silica gel SPE cartridge by passing 5 mL of methanol, followed by 5 mL of DCM, and finally 5 mL of hexane through the cartridge. Do not let the cartridge go dry.
-
Sample Loading: Dissolve the dried total lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Fraction Elution:
-
Neutral Lipids: Elute the neutral lipids with 10 mL of hexane:DCM (4:1, v/v). Collect this fraction in a clean vial.
-
Glycolipids: Elute the glycolipids with 10 mL of acetone. Collect this fraction in a separate vial.
-
Phospholipids: Elute the phospholipids with 10 mL of methanol. Collect this fraction in a separate vial.
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from each fraction under a stream of nitrogen and reconstitute the lipids in a suitable solvent for analysis.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A flowchart for systematically troubleshooting matrix effects in LC-MS analysis.
Experimental Workflow for Lipid Extraction and Analysis
Caption: A general workflow for the extraction and analysis of lipids from environmental samples.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. vliz.be [vliz.be]
- 11. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uest.ntua.gr [uest.ntua.gr]
- 13. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
Enhancing Resolution of Long-Chain Diol Isomers in Chromatography: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of long-chain diol isomers in chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of long-chain diol isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution/Co-elution of Isomers | Inappropriate column selection. | Select a column with a stationary phase suitable for isomer separation, such as a chiral column or a diol column. Polysaccharide-based chiral stationary phases (CSPs) are often effective for enantiomeric separations.[1][2][3] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting solvent strength, polarity, and pH. For reversed-phase HPLC, reducing the percentage of the organic solvent can increase retention and improve separation.[4] Experiment with different organic modifiers (e.g., acetonitrile, methanol, ethanol) as they can alter selectivity.[5] The addition of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution for acidic or basic analytes, respectively.[6] | |
| Inadequate temperature control. | Optimize the column temperature. Lower temperatures often enhance chiral selectivity, leading to better resolution, while higher temperatures can improve peak efficiency.[1][7] | |
| Low column efficiency. | Increase column efficiency by using a longer column, a column with a smaller particle size, or by optimizing the flow rate. Slower flow rates generally provide better resolution.[7] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For silica-based columns, residual silanol groups can cause tailing of polar compounds. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also mitigate these interactions. |
| Column overload. | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. | |
| Peak Splitting | Column contamination or degradation. | A blocked column frit or a void at the head of the column can cause peak splitting.[8][9] Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced. |
| Co-elution of closely related isomers. | If peak splitting is only observed for the diol isomers, it may indicate partial separation. Further optimization of the mobile phase or stationary phase is required. | |
| Sample solvent effect. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to split as it enters the column. Dissolve the sample in the mobile phase or a weaker solvent. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is prepared accurately and consistently. For gradient elution, ensure the pump is mixing solvents correctly. In normal phase chromatography, retention times can be sensitive to the water content of the mobile phase.[10] |
| Temperature variations. | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[10] | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting a run, which may take 10 or more column volumes.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the resolution of my long-chain diol isomers?
A1: The most impactful first step is to optimize the selectivity (α) of your chromatographic system.[11] This is most effectively achieved by changing the stationary phase (i.e., the column) or the composition of the mobile phase.[11] For chiral diol isomers, screening a selection of chiral columns is a highly recommended starting point.[7]
Q2: When should I consider using a diol column?
A2: A diol column can be a good alternative to a standard silica column in normal-phase chromatography, often providing different selectivity.[10] It can be particularly useful for the separation of polar compounds.
Q3: How does temperature affect the separation of chiral diol isomers?
A3: Temperature can have a significant impact on chiral separations. Generally, decreasing the temperature increases the stability of the transient diastereomeric complexes formed between the analytes and the chiral stationary phase, which often leads to improved resolution.[1] However, higher temperatures can lead to sharper peaks due to increased efficiency. The optimal temperature should be determined empirically for each specific separation.
Q4: What is derivatization and how can it help in separating long-chain diol isomers?
A4: Derivatization is a chemical modification of the analyte to improve its chromatographic behavior or detection. For long-chain diols, derivatization can be used to:
-
Enhance volatility for Gas Chromatography (GC): Converting the hydroxyl groups to trimethylsilyl (TMS) ethers increases their volatility, making them suitable for GC analysis.
-
Improve separation of enantiomers in HPLC: Reacting the diol with a chiral derivatizing agent creates diastereomers, which can often be separated on a standard achiral column.[12]
-
Increase detector response: Attaching a chromophore or fluorophore can enhance UV or fluorescence detection.
Q5: My peaks are splitting. What is the most likely cause?
A5: Peak splitting can have several causes. If all peaks in the chromatogram are split, it often points to a problem at the column inlet, such as a blocked frit or a void in the packing material.[8][9] If only the diol isomer peaks are splitting, it could be due to the partial separation of the isomers, an issue with the sample solvent being too strong, or interactions with the stationary phase.
Quantitative Data on Diol Isomer Separations
The following tables provide examples of chromatographic conditions and the resulting separation parameters for diol isomers.
Table 1: Effect of Mobile Phase Composition on the Separation of 2-Butene-1,4-diol Isomers on a Chiral Column
| Mobile Phase (Hexane:Ethanol, v/v) | Retention Factor (k' 1) | Retention Factor (k' 2) | Separation Factor (α) | Resolution (Rs) |
| 99:1 | 10.23 | 12.56 | 1.23 | 2.15 |
| 98:2 | 6.54 | 7.98 | 1.22 | 2.43 |
| 97:3 | 4.87 | 5.94 | 1.22 | 2.61 |
| 95:5 | 3.21 | 3.85 | 1.20 | 2.28 |
| 90:10 | 1.56 | 1.81 | 1.16 | 1.54 |
Data adapted from a study on the separation of cis and trans isomers of 2-butene-1,4-diol on an (S,S)-Whelk-O 1 column.
Table 2: Retention Times of Analytes on a Diol Column
| Analyte | Retention Time (min) |
| 2,4,6-Trinitrotoluene (TNT) | 3.25 |
| 2,4-Dinitrotoluene (2,4-DNT) | 4.12 |
| 2,6-Dinitrotoluene (2,6-DNT) | 4.89 |
| 2-Amino-4,6-dinitrotoluene (2-ADNT) | 6.34 |
| 4-Amino-2,6-dinitrotoluene (4-ADNT) | 7.18 |
Data adapted from a study utilizing a diol functionalized column for the separation of nitroaromatic compounds.[13]
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis
This protocol is for the derivatization of hydroxyl groups to TMS ethers, making the long-chain diols more volatile for GC analysis.
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
Sample containing long-chain diols dissolved in an aprotic solvent (e.g., hexane, dichloromethane)
-
GC vials with inserts
Procedure:
-
Drying: Ensure the sample is completely dry, as water will react with the derivatizing reagent. If necessary, dry the sample extract over anhydrous sodium sulfate.
-
Sample Preparation: Transfer an aliquot of the sample solution (containing approximately 100 µg of diols) into a GC vial.
-
Reagent Addition: Add 90 µL of MSTFA + 1% TMCS and 10 µL of pyridine to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Chiral Derivatization with (S)-(+)-Naproxenoyl Chloride for HPLC Analysis
This protocol creates diastereomeric esters from chiral diols, allowing for their separation on a non-chiral HPLC column.
Materials:
-
(S)-(+)-Naproxenoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Sample containing chiral long-chain diols
Procedure:
-
Sample Preparation: Dissolve the diol sample in anhydrous dichloromethane in a clean, dry reaction vial.
-
Reagent Addition: Add a 1.5 molar excess of (S)-(+)-naproxenoyl chloride and a 2 molar excess of anhydrous pyridine to the vial.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Quenching: Quench the reaction by adding saturated sodium bicarbonate solution and stirring for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layer with water and then brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter and evaporate the solvent under reduced pressure.
-
Purification: The resulting diastereomeric esters can be purified by flash chromatography if necessary.
-
Analysis: Dissolve the purified diastereomers in the HPLC mobile phase for analysis.
Visualizations
Caption: Experimental workflow for enhancing diol isomer resolution.
Caption: Troubleshooting logic for poor resolution of diol isomers.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.vscht.cz [web.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
Validation & Comparative
Navigating the Labyrinth of Lipidomics: A Comparative Guide to Mass Spectra Libraries for Novel Compounds like 20-Tetracosene-1,18-diol
For researchers, scientists, and drug development professionals venturing into the analysis of novel lipids such as 20-Tetracosene-1,18-diol, the identification process can be a significant hurdle. Direct matches in mass spectral libraries for such specific, non-common lipids are often elusive. This guide provides a comprehensive comparison of major mass spectral libraries and outlines robust experimental protocols to aid in the characterization and identification of long-chain fatty alcohols and diols, even in the absence of a direct library hit.
Mass Spectral Library Comparison for Lipid Analysis
The confident identification of a novel compound heavily relies on the quality and comprehensiveness of the mass spectral library. For a molecule like this compound, which falls under the class of fatty alcohols, the ideal library would have extensive coverage of lipids and related molecules. Below is a comparison of prominent mass spectral libraries.
| Library | Compound Coverage | Strengths for Lipid Analysis | Weaknesses for Novel Lipids |
| NIST/EPA/NIH Mass Spectral Library | Over 3 million spectra (EI and tandem MS data) in the 2023 release.[1][2][3] | Extensive collection of electron ionization (EI) spectra, crucial for GC-MS analysis. Includes retention indices for many compounds, aiding in the identification of isomers. The tandem library is continuously expanding.[3] | While vast, the coverage of highly specific or novel lipids like long-chain diols may be limited. Direct hits for this compound are unlikely. |
| Wiley Registry of Mass Spectral Data | Over 873,000 spectra in the 2023 release.[4][5] | A very large and comprehensive collection of EI mass spectra, making it a powerful tool for GC-MS based analysis. Often used in conjunction with the NIST library for broader coverage.[1][2] | Similar to the NIST library, it may lack spectra for highly specific, non-commercially available lipids. |
| METLIN | Over 1 million molecules, including lipids, steroids, and plant & bacteria metabolites.[6] | A premier resource for metabolomics and lipidomics, offering a vast collection of high-resolution tandem mass spectrometry (MS/MS) data. Its focus on metabolites makes it a strong candidate for identifying related lipid structures.[6][7] | While excellent for known metabolites, it may not contain spectra for entirely novel or uncharacterized lipids. |
| LipidBlast | An in-silico tandem mass spectral library with over 212,516 MS/MS spectra covering 119,200 compounds from 26 lipid classes.[8] | Specifically designed for lipid identification, it provides broad coverage of various lipid classes.[8] Being an in-silico library, it can generate theoretical spectra for a vast number of lipid structures, potentially including those not yet experimentally observed. | The accuracy of in-silico generated spectra can sometimes be a limitation compared to experimentally derived data. Direct generation of a spectrum for a diol may require specific parameterization. |
Experimental Protocols for the Analysis of Long-Chain Diols
The analysis of long-chain diols like this compound typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Due to their low volatility and polar nature, derivatization is often a necessary step, especially for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For long-chain diols, derivatization is crucial to increase their volatility and improve chromatographic performance.
1. Sample Preparation and Extraction:
-
Lipids are typically extracted from the sample matrix using a solvent system like dichloromethane:methanol (9:1, v/v).[9]
-
The extract is then often saponified to release bound alcohols.
2. Derivatization:
-
The most common derivatization method for hydroxyl groups is silylation . This involves reacting the sample with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[9]
-
The reaction is typically carried out by adding the silylating agent to the dried extract and heating at 60-70°C for 30-60 minutes.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms or HP-5ms), is commonly used.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature ramp is used to elute the compounds, for example, starting at 60°C and ramping up to 320°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass range of m/z 50-800 is typically sufficient to capture the fragmentation pattern of the derivatized diol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is particularly useful for analyzing less volatile and more polar compounds without the need for derivatization. However, derivatization can also be employed to enhance ionization efficiency.
1. Sample Preparation and Extraction:
-
Similar extraction methods as for GC-MS can be used.
2. LC-MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18 or C8) is typically used for separating lipids.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common. ESI is generally preferred for polar molecules.
-
Mass Analyzer: High-resolution mass spectrometers like TOF or Orbitrap are highly recommended to obtain accurate mass measurements, which are critical for determining the elemental composition of unknown compounds.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion is essential for structural elucidation. Collision-Induced Dissociation (CID) is the most common fragmentation technique.
-
Workflow for Compound Identification
The process of identifying an unknown compound using mass spectrometry follows a logical workflow. The diagram below illustrates the key steps involved, from sample analysis to library searching and data interpretation.
Caption: Workflow for identifying an unknown compound using mass spectrometry.
Conclusion
The identification of novel lipids like this compound requires a multi-faceted approach. While direct matches in mass spectral libraries are uncommon for such specific molecules, leveraging comprehensive lipid-focused libraries like METLIN and LipidBlast, in conjunction with broad-coverage libraries such as NIST and Wiley, provides a strong foundation for analysis. The application of robust experimental protocols, particularly those involving derivatization for GC-MS or high-resolution LC-MS/MS, is critical for obtaining high-quality data. By following a systematic workflow of experimental analysis, data processing, and careful interpretation, researchers can confidently characterize and identify novel lipids, advancing our understanding of their roles in biological systems and their potential in drug development.
References
- 1. agsanalitica.com [agsanalitica.com]
- 2. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 3. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 4. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 5. mswil.com [mswil.com]
- 6. metlin-nl.scripps.edu [metlin-nl.scripps.edu]
- 7. METLIN - Database Commons [ngdc.cncb.ac.cn]
- 8. LipidBlast - in-silico tandem mass spectrometry database for lipid identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Head-to-Head Battle: Quantifying Fatty Alcohols with GC-FID and GC-MS
For researchers, scientists, and drug development professionals navigating the analytical landscape, the precise quantification of fatty alcohols is a critical task. These long-chain aliphatic compounds play significant roles in various biological and industrial processes. The two leading gas chromatography (GC) techniques for this purpose, Flame Ionization Detection (FID) and Mass Spectrometry (MS), each present a unique set of capabilities. This guide provides an objective comparison of GC-FID and GC-MS for fatty alcohol quantification, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
The Underlying Principles: How They Work
Gas chromatography operates on the principle of separating volatile and semi-volatile compounds from a mixture.[1][2] An inert gas carries the vaporized sample through a column containing a stationary phase.[2][3] Different compounds travel through the column at different speeds based on their chemical properties, leading to their separation.[3] The key difference between GC-FID and GC-MS lies in how these separated compounds are detected and measured.
GC-FID: The Carbon Counter
The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds.[4] As the separated fatty alcohols exit the GC column, they are burned in a hydrogen-air flame.[4][5] This combustion process produces ions and electrons.[4][5] A collector electrode with an applied voltage attracts these charged particles, generating a current that is proportional to the number of carbon atoms in the analyte.[4][5] This makes FID a highly sensitive detector for hydrocarbons like fatty alcohols.
GC-MS: The Mass Analyzer
In Gas Chromatography-Mass Spectrometry (GC-MS), the mass spectrometer acts as the detector.[3] After separation in the GC column, the fatty alcohol molecules enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact. This process can also cause the molecules to fragment in a predictable manner. The resulting ions (both the molecular ion and fragment ions) are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3] The detector then records the abundance of each ion at a specific m/z, creating a mass spectrum that serves as a chemical fingerprint for the compound.
Derivatization: A Necessary Preparatory Step
Due to their polarity and relatively high boiling points, fatty alcohols often require derivatization before GC analysis to improve their volatility and chromatographic behavior.[6] This chemical modification replaces the active hydrogen in the hydroxyl group with a less polar functional group.[6]
A common derivatization method for fatty alcohols is silylation . This involves reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylsilyl chloride, to form a more volatile trimethylsilyl (TMS) ether.[7]
Experimental Workflow: A Visual Guide
The general workflow for analyzing fatty alcohols by GC-FID and GC-MS involves sample preparation, including derivatization, followed by instrumental analysis.
Head-to-Head Comparison: Performance Metrics
The choice between GC-FID and GC-MS for fatty alcohol quantification often comes down to the specific requirements of the analysis, including the need for sensitivity, selectivity, and structural confirmation.
| Feature | GC-FID | GC-MS |
| Principle | Measures the current produced by the combustion of carbon-containing compounds in a hydrogen flame.[4][5] | Measures the mass-to-charge ratio of ionized molecules and their fragments.[3] |
| Selectivity | Universal detector for organic compounds. Less selective as it responds to any compound that combusts. | Highly selective, based on the specific mass-to-charge ratios of the analyte and its fragments.[1] |
| Sensitivity | High sensitivity for hydrocarbons, with Limits of Detection (LOD) typically in the low ppm range.[2] | Generally offers higher sensitivity than GC-FID, with LODs that can reach the sub-femtomole level with specific ionization techniques.[8] |
| Identification | Based on retention time comparison with standards. Does not provide structural information.[9] | Provides a mass spectrum which acts as a chemical fingerprint for definitive compound identification. |
| Linearity | Wide linear dynamic range. | Good linearity, but can be more susceptible to matrix effects.[10] |
| Cost | Lower initial instrument cost and less expensive to maintain. | Higher initial instrument cost and more complex maintenance.[10] |
| Ease of Use | Simpler to operate and requires less extensive training. | More complex to operate and requires expertise in data interpretation. |
| Robustness | Generally considered more robust and less prone to contamination issues. | Can be more sensitive to matrix interference and contamination.[10] |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of fatty alcohols using GC-FID and GC-MS. It is important to note that these values can vary depending on the specific instrument, method parameters, and the fatty alcohol being analyzed.
| Parameter | GC-FID | GC-MS |
| Limit of Detection (LOD) | ~2.7 ppm (for short-chain alcohols)[2] | 0.002 - 0.030 ng/mg (for fatty acid ethyl esters)[11] |
| Limit of Quantification (LOQ) | ~8.3 ppm (for short-chain alcohols)[2] | - |
| Linearity (r²) | >0.999[2] | >0.99 |
| Precision (RSD%) | < 1.80% (peak areas)[7] | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of fatty alcohols. Below are representative protocols for both GC-FID and GC-MS analysis.
Sample Preparation and Derivatization (Silylation)
-
Sample Preparation: Accurately weigh the fatty alcohol sample into a reaction vial.
-
Solvent Addition: Dissolve the sample in an appropriate solvent (e.g., N,N-dimethylformamide).
-
Derivatization: Add the silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride.[7]
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[4]
-
Cooling and Injection: Allow the sample to cool to room temperature before injecting it into the GC.
GC-FID Instrumental Analysis
-
Gas Chromatograph: A system equipped with a flame ionization detector.
-
Column: A capillary column suitable for fatty alcohol analysis, such as a DB-FFAP or an Agilent CP-Sil 8 CB.[12][13]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of fatty alcohols with different chain lengths. For example, an initial temperature of 100°C, ramped to 280°C.[7]
-
Injector and Detector Temperatures: Typically set at 280°C and 300°C, respectively.[7]
-
Quantification: Based on the peak area of the analyte, calibrated against standards of known concentrations.
GC-MS Instrumental Analysis
-
Gas Chromatograph-Mass Spectrometer: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as an Agilent HP-5MS.[9]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp is employed for optimal separation. For instance, an initial temperature of 150°C, ramped to 300°C.[1]
-
Ion Source Temperature: Typically maintained around 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: Quadrupole or other mass analyzers.
-
Data Acquisition: Can be performed in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Identification: Confirmed by matching the obtained mass spectrum with a library (e.g., NIST) or a pure standard.
-
Quantification: Based on the abundance of a specific ion (or ions) of the analyte, calibrated against standards.
Conclusion: Making the Right Choice
Both GC-FID and GC-MS are powerful techniques for the quantification of fatty alcohols, each with distinct advantages.
Choose GC-FID when:
-
The primary goal is accurate and precise quantification of known fatty alcohols.
-
Cost-effectiveness and high sample throughput are important factors.
-
Structural confirmation is not a primary requirement.
-
The sample matrix is relatively clean.
Choose GC-MS when:
-
Definitive identification and structural confirmation of fatty alcohols are necessary.
-
High selectivity is required to differentiate fatty alcohols from co-eluting matrix components.
-
Trace-level quantification is needed, as it generally offers lower detection limits.
-
Analyzing complex samples where unknown compounds may be present.
Ultimately, the decision between GC-FID and GC-MS will depend on the specific analytical challenge at hand. For routine quality control of known fatty alcohol mixtures, GC-FID is often the more practical and economical choice. However, for research, discovery, and applications requiring the highest level of confidence in compound identity and sensitivity, GC-MS is the indispensable tool.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. gcms.cz [gcms.cz]
- 3. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. pepolska.pl [pepolska.pl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. static.igem.org [static.igem.org]
- 11. Gas chromatography tandem mass spectrometry for biomarkers of alcohol abuse in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Quantification of fatty acids and fatty alcohols in Calanus oil using GC-FID â Vitas Analytical Services [vitas.no]
A Comparative Guide to the Surfactant Properties of 20-Tetracosene-1,18-diol and Commercial Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the surfactant properties of the bolaamphiphile 20-Tetracosene-1,18-diol against three widely used commercial surfactants: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100. The comparison focuses on key surfactant parameters such as Critical Micelle Concentration (CMC) and surface tension, supported by detailed experimental methodologies for their determination.
Introduction to Surfactants and their Properties
Surfactants, or surface-active agents, are amphiphilic compounds that reduce the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. This property arises from their molecular structure, which consists of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. At a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers in a solution self-assemble into organized structures called micelles. The CMC is a critical parameter as it indicates the minimum concentration required for a surfactant to exert its maximum effect on surface tension.
This compound is classified as a bolaamphiphile, a unique type of surfactant characterized by two hydrophilic head groups connected by a long hydrophobic chain. This structure imparts distinct properties compared to conventional single-headed surfactants.
Quantitative Comparison of Surfactant Properties
The following table summarizes the key surfactant properties of the selected commercial surfactants. Due to a lack of available experimental data for this compound, its properties are qualitatively estimated based on the known behavior of similar long-chain bolaamphiphiles.
| Surfactant | Type | Chemical Structure | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| This compound | Non-ionic Bolaamphiphile | HO-(CH₂)₁₇-CH=CH-(CH₂)₂-CH(OH)-CH₃ | 368.65 | Expected to be relatively high | Data not available |
| Sodium Dodecyl Sulfate (SDS) | Anionic | CH₃(CH₂)₁₁OSO₃Na | 288.38 | ~8.2 mM | ~39 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | [CH₃(CH₂)₁₅N(CH₃)₃]Br | 364.45 | ~0.92 mM | ~36 |
| Triton X-100 | Non-ionic | C₁₄H₂₂(O(C₂H₄O)n) (n≈9.5) | ~625 | ~0.24 mM | ~33 |
Qualitative Analysis: this compound vs. Commercial Surfactants
Structurally, this compound differs significantly from conventional surfactants. Its two polar hydroxyl groups at opposite ends of a long C24 hydrocarbon chain allow it to span membranes or form U-shaped conformations at interfaces. This unique architecture is expected to result in the following properties compared to single-headed surfactants:
-
Higher Critical Micelle Concentration (CMC): The presence of two hydrophilic groups generally increases the water solubility of the monomeric form, thus requiring a higher concentration to drive micelle formation.
-
Unique Aggregation Behavior: Bolaamphiphiles can form various self-assembled structures, including monolayers, vesicles, and nanotubes, which are not typically observed with conventional surfactants.
-
Membrane Stability: The ability to span a lipid bilayer can lead to the formation of more stable and less permeable membranes, a property of significant interest in drug delivery and biomimetic systems.
Experimental Protocols for Surfactant Characterization
The determination of CMC and surface tension is crucial for characterizing any surfactant. The following are standard experimental methods used for this purpose.
Tensiometry (Wilhelmy Plate Method)
Principle: This method directly measures the surface tension of a liquid. A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force exerted on the plate by the surface tension is measured. By measuring the surface tension of a series of surfactant solutions of varying concentrations, the CMC can be determined as the point where the surface tension becomes relatively constant.
Methodology:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations above and below the expected CMC.
-
Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).
-
Measure the surface tension of each dilution, ensuring the Wilhelmy plate is clean and properly wetted between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which the slope of the curve changes, indicating the saturation of the air-water interface with surfactant monomers.
Navigating the Labyrinth of Complex Lipidomes: A Guide to the Identification of 20-Tetracosene-1,18-diol
For researchers, scientists, and drug development professionals, the precise identification and quantification of specific lipid molecules within complex biological mixtures is a critical yet challenging endeavor. This guide provides a comparative overview of analytical methodologies for the identification of 20-Tetracosene-1,18-diol, a long-chain unsaturated diol, offering insights into experimental protocols and data interpretation.
The burgeoning field of lipidomics has illuminated the diverse roles of lipids beyond simple energy storage, implicating them in intricate signaling pathways and disease pathogenesis. Among the vast array of lipid species, long-chain diols are emerging as molecules of interest. This compound, a 24-carbon monounsaturated diol, presents a unique analytical challenge due to its structural properties and typically low abundance in complex biological matrices. This guide compares and contrasts the primary analytical techniques employed for its identification and quantification, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a framework for selecting the most appropriate methodology.
Comparative Analysis of Analytical Platforms
The choice of analytical platform is paramount for the successful identification and quantification of this compound. Both GC-MS and LC-MS offer distinct advantages and disadvantages that must be considered in the context of the research question and sample complexity.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile lipids. | High chromatographic resolution, extensive spectral libraries for identification, robust and reliable. | Requires derivatization which can introduce artifacts, potential for thermal degradation of analytes, less suitable for very large and complex lipids. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in the liquid phase followed by mass-based detection. | Applicable to a wide range of lipids without derivatization, soft ionization techniques minimize fragmentation, high sensitivity and specificity with tandem MS (MS/MS). | Can be subject to matrix effects and ion suppression, chromatographic resolution of isomers can be challenging. |
Experimental Protocols: A Step-by-Step Approach
Detailed and robust experimental protocols are the bedrock of reliable lipid analysis. Below are generalized workflows for the analysis of long-chain diols using GC-MS and LC-MS/MS.
Workflow for GC-MS Analysis
A Comparative Guide to the Cross-Validation of Analytical Methods for Long-Chain Diol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of long-chain diols (LCDs), crucial lipid biomarkers used in paleotemperature reconstructions and potentially in other research fields. The cross-validation of these methods is essential for ensuring data accuracy, comparability, and reliability across different studies and laboratories. This document outlines the performance of several key chromatographic techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications.
Quantitative Performance Comparison
The selection of an analytical method for LCD quantification is often a trade-off between sensitivity, reproducibility, and sample throughput. The following table summarizes the key performance metrics for four distinct chromatographic methods, providing a clear basis for comparison. The data is based on the analysis of a C28 1,13-diol standard.
| Analytical Method | Limit of Quantification (LOQ) (pg on-column) | Reproducibility | Throughput | Notes |
| GC-MS (SIM) | 0.5 | Good | Moderate | Traditional method, requires derivatization. |
| GC-MS/MS (MRM) | 0.3 | Improved | Moderate | Enhanced selectivity and lower LOQ than GC-MS (SIM).[1] |
| UHPLC-MS (SIM) | 15 | Comparable to GC-MS | High | No derivatization needed, but lower sensitivity. |
| UHPLC-HRMS | 1.5 | Improved | High | High sensitivity and reproducibility without derivatization.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the summarized experimental protocols for the compared methods.
1. Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS
-
Sample Preparation and Derivatization: An internal standard (e.g., C22 7,16-diol) is added to the total lipid extract.[2] The polar fraction containing the LCDs is separated using column chromatography. This fraction is then silylated with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine and heated to convert the diols into their trimethylsilyl ethers prior to GC analysis.[2] An automated silylation process can be employed to reduce sample preparation time.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is typically equipped with a capillary column such as a Zebron ZB-5 (30 m x 0.25 mm x 0.25 µm).[3]
-
GC Oven Program: The temperature program starts at 70°C, ramps to 130°C, and then to 320°C to elute the LCDs.[4][5]
-
MS Detection: For standard GC-MS, selected ion monitoring (SIM) is used to detect characteristic ions of the silylated diols (e.g., m/z 299.3, 313.3).[4][6] For GC-MS/MS, multiple reaction monitoring (MRM) is employed for enhanced specificity and sensitivity.[1]
-
2. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and UHPLC-HRMS
-
Sample Preparation: A key advantage of UHPLC-based methods is that derivatization is not required, which significantly reduces sample preparation time.[1] The total lipid extract, with an added internal standard, can be directly analyzed after separation of the polar fraction.
-
Instrumentation: An UHPLC system is coupled to a mass spectrometer.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for LCD quantification. This process ensures that the results obtained from different methods are comparable and reliable.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational comparison to assist in the selection of an appropriate analytical method for long-chain diol quantification. The choice of method will ultimately depend on the specific research question, required sensitivity, available instrumentation, and desired sample throughput. For regulatory submissions or when comparing data across different laboratories, a thorough cross-validation as outlined is imperative.
References
- 1. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
"comparative study of long-chain diols from different marine algae"
For Researchers, Scientists, and Drug Development Professionals
Long-chain diols (LCDs) are a class of lipids produced by certain marine algae that have garnered significant interest in the scientific community. Their unique structural diversity and distribution in marine environments make them valuable biomarkers for paleoceanographic reconstructions. Furthermore, the biosynthetic pathways and potential biological activities of these molecules are emerging areas of research with implications for drug development and biotechnology. This guide provides a comparative overview of long-chain diols from different marine algae, supported by experimental data and detailed methodologies.
Distribution and Abundance of Long-Chain Diols in Marine Algae
Long-chain diols are primarily produced by two main groups of marine algae: eustigmatophytes and certain diatoms. The specific type and abundance of diols can vary significantly between these groups and even between species within the same group, often influenced by environmental factors such as water temperature.
The most commonly occurring long-chain diols in the marine environment are C28 and C30 1,13-diols, C30 and C32 1,15-diols, and C28 and C30 1,14-diols[1][2][3]. Eustigmatophytes, such as those from the genus Nannochloropsis, are the primary producers of 1,13- and 1,15-diols[1][2][3][4]. In contrast, 1,14-diols are predominantly synthesized by diatoms of the genus Proboscia[1][2][3][4]. The marine dictyochophyte Apedinella radians has also been identified as a producer of 1,14-diols.
The relative abundance of these diols is influenced by environmental conditions. For instance, the Long-chain Diol Index (LDI) is a paleotemperature proxy based on the ratio of C30 1,13-diol to the sum of C28 1,13-diol, C30 1,13-diol, and C30 1,15-diol, and it shows a strong correlation with sea surface temperature[1][2][3]. In upwelling regions, which are rich in nutrients, diatoms of the genus Proboscia thrive, leading to a higher abundance of 1,14-diols[1][2][3].
Below is a summary of the quantitative data on the distribution of long-chain diols in selected marine algae.
| Algal Group | Species | Diol Type | Chain Lengths | Relative Abundance | Reference |
| Eustigmatophyte | Nannochloropsis oceanica | 1,13- and 1,15-diols | C28, C30, C32 | C32 1,15-diol is often dominant in cultures, while C30 1,15-diol is more abundant in marine sediments. | [3][4] |
| Eustigmatophyte | Nannochloropsis gaditana | 1,13- and 1,15-diols | C28, C30, C32 | - | |
| Diatom | Proboscia alata | 1,14-diols (major), 1,13-diols (minor) | C28, C30 | At low temperatures (2-8°C), can present up to 93% C28:1 1,14-diol. | [1] |
| Diatom | Proboscia indica | 1,14-diols | C28, C30 | The relative proportion of C28:1 and C30 1,14-diols decreases with increasing growth temperature. | [1] |
| Dictyochophyte | Apedinella radians | 1,14-diols | C28, C30, C32 | - |
Experimental Protocols
The analysis of long-chain diols from marine algae involves several key steps, from lipid extraction to chromatographic separation and identification.
Lipid Extraction
A modified Bligh-Dyer method is commonly used for the extraction of total lipids from lyophilized algal biomass.
-
Materials : Dichloromethane (DCM), Methanol (MeOH), Phosphate buffered saline (PBS), Centrifuge, Sonicator.
-
Procedure :
-
Homogenize the lyophilized algal cells in a mixture of DCM:MeOH:PBS (1:2:0.8 v/v/v).
-
Sonciate the mixture to ensure cell disruption and complete extraction.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant (the total lipid extract).
-
Add DCM and PBS to the supernatant to achieve a final ratio of 1:1:0.9 (DCM:MeOH:PBS) to induce phase separation.
-
Collect the lower DCM phase containing the lipids.
-
Repeat the extraction of the aqueous phase with DCM twice.
-
Combine the DCM extracts and dry under a stream of nitrogen.
-
Saponification and Fractionation
To separate the neutral and acidic lipid fractions, the total lipid extract is saponified.
-
Materials : 6% KOH in MeOH, n-hexane, Saturated NaCl solution.
-
Procedure :
-
Redissolve the dried lipid extract in 6% KOH in MeOH and reflux for 2 hours.
-
Add n-hexane and a saturated NaCl solution to the saponified extract and shake vigorously.
-
Collect the upper n-hexane layer containing the neutral lipids (including the diols).
-
Repeat the extraction of the aqueous phase with n-hexane twice.
-
Combine the n-hexane fractions and dry under a stream of nitrogen.
-
Derivatization
The hydroxyl groups of the diols are silylated to make them volatile for gas chromatography analysis.
-
Materials : N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Ethyl acetate.
-
Procedure :
-
Add BSTFA to the dried neutral lipid fraction.
-
Heat the mixture at 60°C for 30 minutes.
-
Add ethyl acetate to the derivatized sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized diols are analyzed by GC-MS.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A fused silica capillary column (e.g., 30 m x 250 µm) coated with a non-polar stationary phase (e.g., CP Sil-5).
-
Carrier Gas : Helium.
-
Injection : Splitless injection.
-
Oven Program : A temperature gradient is used to separate the compounds, for example, from 70°C to 130°C at 20°C/min, then to 320°C at 4°C/min, and hold for 10 minutes.
-
MS Detection : The mass spectrometer is operated in electron impact (EI) mode. For quantification, Single Ion Monitoring (SIM) is used to monitor characteristic ions of the silylated diols.
Visualizing Relationships and Workflows
To better understand the complex relationships between long-chain diols, their sources, and their applications, as well as the experimental workflow, the following diagrams have been generated.
Concluding Remarks
The study of long-chain diols from marine algae is a dynamic field with significant implications for paleoclimatology and biotechnology. The distinct distribution patterns of these lipids among different algal groups provide a powerful tool for reconstructing past environmental conditions. While the biological functions of long-chain diols within the algae themselves are not yet fully understood, their complex structures and biosynthetic pathways present intriguing avenues for future research, including the exploration of their potential as novel therapeutic agents or industrial chemicals. The methodologies outlined in this guide provide a robust framework for the continued investigation of these fascinating molecules.
References
Safety Operating Guide
Essential Safety and Handling Guidance for 20-Tetracosene-1,18-diol
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 20-Tetracosene-1,18-diol.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[2] Nitrile or neoprene gloves are generally recommended for handling organic compounds. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from potential contamination. |
| Respiratory Protection | Dust Mask or Respirator | If the compound is a fine powder or if heating may produce vapors, use a NIOSH/MSHA approved respirator to avoid inhalation.[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or heating the substance.[3]
-
Ensure that safety showers and eyewash stations are readily accessible.[3]
Handling Procedures:
-
Pre-Handling: Before working with this compound, review the available safety information and have all necessary PPE readily available.
-
During Handling: Avoid direct contact with the skin and eyes.[1] Minimize the creation of dust if the compound is in solid form.[1][3]
-
Post-Handling: Wash hands thoroughly with soap and water after handling the compound.
Storage:
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to dispose of the chemical waste through an approved waste disposal plant.[4] Do not allow the product to enter drains.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. Seek medical attention.[3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[3][4] Seek immediate medical attention.[3]
Visualizing the Handling Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
